molecular formula C17H15ClO3 B1300807 Windorphen CAS No. 19881-70-0

Windorphen

Numéro de catalogue: B1300807
Numéro CAS: 19881-70-0
Poids moléculaire: 302.7 g/mol
Clé InChI: VNRALGZMXHFBPG-WUKNDPDISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Selective inhibitor of p300 histone acetyltransferase, a coactivator that associates with β-catenin, blocking the Wnt signal required for ventral development>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRALGZMXHFBPG-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Windorphen: A Selective Wnt/β-catenin Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Windorphen, a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It details the compound's chemical structure, mechanism of action, relevant quantitative data, and associated experimental methodologies.

Chemical Structure and Properties of this compound

This compound is a synthetic compound identified through an in vivo chemical genetic screen in zebrafish.[1] It is characterized as (E) & (Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde.[2]

Chemical Identifiers:

  • IUPAC Name: (E) & (Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde[2]

  • CAS Number: 19881-70-0[2][3][4]

  • Molecular Formula: C₁₇H₁₅ClO₃[2]

  • Molecular Weight: 302.75 g/mol [2]

  • SMILES: Cl\C(=C(/c2ccc(cc2)OC)\C=O)\c1ccc(cc1)OC[2]

Mechanism of Action

This compound selectively inhibits the canonical Wnt/β-catenin signaling pathway.[1] Its mechanism of action is highly specific, as it disrupts the interaction between β-catenin and its transcriptional coactivator, p300 histone acetyltransferase (HAT).[3][5][6] Notably, it does not affect the interaction between β-catenin and the related coactivator, CREB-binding protein (CBP).[3][6] This targeted disruption of the β-catenin:p300 complex prevents the transcription of Wnt target genes, which are crucial in both embryonic development and various disease states, including cancer.[1][5][6]

Quantitative Data

The biological activity of this compound has been quantified in cell-based assays. The following table summarizes a key inhibitory concentration value.

Assay DescriptionCell LineIC₅₀ (μM)Reference
Inhibition of Wnt3a-inducible TOPFLASH-luciferase activity in a reporter cell lineSTF2931.5[7]

Experimental Protocols

The following is a representative protocol for a luciferase reporter assay used to quantify the inhibitory effect of this compound on the Wnt/β-catenin pathway.

TOPFLASH Luciferase Reporter Assay

Objective: To measure the dose-dependent inhibition of Wnt/β-catenin signaling by this compound in a stable reporter cell line.

Materials:

  • STF293 cell line (HEK293 cells stably expressing the TOPFLASH TCF/LEF reporter).

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Wnt3a conditioned media.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Bright-Glo™ Luciferase Assay System (or equivalent).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed STF293 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth media. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Wnt Pathway Activation: To each well, add Wnt3a conditioned media to activate the signaling pathway.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Luciferase Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to a control (e.g., cells treated with vehicle and Wnt3a).

    • Plot the normalized readings against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Visualization of Signaling Pathway and Logical Relationships

The following diagrams illustrate the canonical Wnt/β-catenin signaling pathway and the specific point of inhibition by this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Dsh->Destruction_Complex Inhibits Beta_Catenin_on β-catenin (Accumulates) TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Binds Nucleus Nucleus Beta_Catenin_on->Nucleus Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcription p300_CBP p300 / CBP p300_CBP->TCF_LEF This compound This compound This compound->p300_CBP Inhibits β-catenin:p300 interaction

Caption: Canonical Wnt/β-catenin signaling pathway and this compound's point of inhibition.

Experimental_Workflow A Seed STF293 cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Add Wnt3a to activate pathway C->D E Incubate for 24-48h D->E F Add Luciferase Reagent E->F G Measure Luminescence F->G H Analyze Data & Calculate IC50 G->H

Caption: Workflow for the TOPFLASH Luciferase Reporter Assay.

References

Windorphen's Mechanism of Action in Wnt Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. Windorphen has been identified as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular interactions and experimental workflows. This compound selectively targets the transcriptional coactivator p300, disrupting its interaction with β-catenin, thereby inhibiting the transcription of Wnt target genes. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on Wnt pathway inhibitors.

Introduction to Wnt Signaling and this compound

The canonical Wnt signaling pathway plays a pivotal role in cell fate determination, proliferation, and differentiation.[1][2] In the "off" state, a destruction complex, consisting of Axin, APC, GSK3, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, recruiting transcriptional coactivators such as CREB-binding protein (CBP) and the highly homologous p300 to activate the expression of Wnt target genes.[2][3]

This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway discovered through an in vivo chemical genetic screen in zebrafish embryos.[4][5] It was identified based on its ability to perturb embryonic dorsoventral patterning, a process highly dependent on Wnt signaling.[4][5] Subsequent studies have elucidated its specific mechanism of action, positioning it as a valuable tool for studying Wnt signaling and as a potential therapeutic agent.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Wnt pathway at the level of transcriptional activation, downstream of β-catenin stabilization and nuclear translocation.[5] Its primary mechanism involves the selective disruption of the protein-protein interaction between the C-terminal transactivation domain of β-catenin-1 and the transcriptional coactivator p300.[6][7][8]

Key aspects of this compound's mechanism of action include:

  • Selective Targeting of p300: this compound directly and selectively targets the histone acetyltransferase (HAT) activity of p300.[7][8] It does not, however, disrupt the interaction between β-catenin and the closely related coactivator, CBP.[6] This selectivity is a significant feature, as CBP and p300 have both overlapping and distinct roles in gene regulation.

  • Disruption of the β-catenin/p300 Complex: By binding to p300, this compound prevents the recruitment of this coactivator to the β-catenin/TCF/LEF transcriptional complex.[5][7] This abrogation of a critical protein-protein interaction is the lynchpin of its inhibitory activity.

  • No Effect on Upstream Events: this compound does not interfere with the upstream components of the Wnt pathway. It does not affect the stability of β-catenin or its translocation into the nucleus.[5] Furthermore, it does not disrupt the binding of β-catenin to the TCF/LEF DNA-binding proteins.[5]

Quantitative Data Summary

The efficacy of this compound has been quantified in various cellular and biochemical assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueAssay SystemReference
IC50 (Wnt Signaling Inhibition) 1.5 µMTOPFlash Luciferase Reporter Assay (HEK293T)[7]
IC50 (p300 HAT Activity Inhibition) 4.2 µMIn vitro Histone Acetyltransferase Assay[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

TOPFlash Luciferase Reporter Assay for Wnt Signaling Activity

This assay is a widely used method to quantify the transcriptional activity of the canonical Wnt/β-catenin pathway.[9][10][11]

Principle: The TOPFlash reporter plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of the firefly luciferase gene. In the presence of active Wnt signaling, the β-catenin/TCF complex binds to these sites and activates luciferase expression. A control plasmid, FOPFlash, contains mutated TCF/LEF binding sites and is used to measure non-specific transcriptional activation.

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 48-well plate at a density of 2 x 104 cells per well.

    • Allow cells to adhere and reach approximately 70% confluency.

    • Co-transfect the cells with the TOPFlash or FOPFlash reporter plasmid (100 ng/well) and a Renilla luciferase plasmid (e.g., pRL-CMV, 5 ng/well) as an internal control for transfection efficiency, using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing either a Wnt pathway agonist (e.g., Wnt3a conditioned medium or a GSK3 inhibitor like BIO) and varying concentrations of this compound or vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation by dividing the normalized TOPFlash activity by the normalized FOPFlash activity.

    • Plot the fold activation against the concentration of this compound to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for β-catenin and p300 Interaction

This technique is used to determine if two proteins interact within a cell.[12][13][14]

Principle: An antibody against a specific protein (the "bait," e.g., p300) is used to pull it out of a cell lysate. If another protein (the "prey," e.g., β-catenin) is interacting with the bait protein, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.

Protocol:

  • Cell Culture and Lysis:

    • Culture HEK293T cells and treat with a Wnt agonist and either this compound or a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the cell lysates by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G-agarose beads.

    • Incubate the pre-cleared lysates with an antibody against the bait protein (e.g., anti-p300 antibody) or a control IgG antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the prey protein (e.g., anti-β-catenin antibody) and a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vitro Histone Acetyltransferase (HAT) Activity Assay

This assay measures the enzymatic activity of p300 and the inhibitory effect of this compound.[8][15][16]

Principle: Recombinant p300 enzyme is incubated with a histone substrate (e.g., histone H3) and acetyl-CoA. The transfer of the acetyl group from acetyl-CoA to the histone is detected, often using a specific antibody that recognizes the acetylated histone residue.

Protocol:

  • Reaction Setup:

    • In a microplate, combine recombinant p300 enzyme, a histone H3 substrate, and varying concentrations of this compound or a vehicle control in a HAT assay buffer.

  • Initiation of Reaction:

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction.

    • Detect the level of histone acetylation. This can be done in several ways:

      • ELISA-based: Coat a plate with the histone substrate. After the reaction, add a primary antibody specific for the acetylated histone (e.g., anti-acetyl-H3K27), followed by an HRP-conjugated secondary antibody and a chemiluminescent or colorimetric substrate.

      • Radiometric: Use [3H]-acetyl-CoA and measure the incorporation of radioactivity into the histone substrate.

      • Western Blot: Run the reaction products on an SDS-PAGE gel and perform a Western blot using an antibody against the acetylated histone.

  • Data Analysis:

    • Quantify the signal and plot it against the concentration of this compound to determine the IC50 value.

Zebrafish In Vivo Screen for Wnt Pathway Inhibitors

This whole-organism screen allows for the identification of compounds that modulate Wnt signaling during embryonic development.[4][5][6][17]

Principle: Zebrafish embryos are treated with compounds, and developmental phenotypes associated with altered Wnt signaling are observed. Overactivation of Wnt signaling leads to ventralization, while its inhibition results in dorsalization. Alternatively, transgenic reporter lines expressing a fluorescent protein under the control of TCF/LEF responsive elements can be used.

Protocol:

  • Embryo Collection and Plating:

    • Collect freshly fertilized zebrafish embryos and place them in multi-well plates containing embryo medium.

  • Compound Treatment:

    • Add the library of small molecules, including this compound as a positive control, to the wells at various concentrations.

  • Phenotypic Analysis:

    • Incubate the embryos at 28.5°C and observe their development at specific time points (e.g., 24 and 48 hours post-fertilization).

    • Score the embryos for phenotypes indicative of Wnt pathway inhibition, such as a smaller tail, enlarged head and eyes, and a curved body axis (dorsalization).

  • Reporter Line Analysis (if applicable):

    • If using a transgenic reporter line (e.g., Tg(TCF/LEF-miniP:dGFP)), quantify the fluorescence intensity in the embryos treated with the compounds. A decrease in fluorescence indicates inhibition of Wnt signaling.

Visualizations

Canonical Wnt Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) FZD->Dsh Axin Axin Dsh->Axin inhibition GSK3 GSK3 BetaCatenin β-catenin GSK3->BetaCatenin phosphorylation CK1 CK1 CK1->BetaCatenin phosphorylation Axin->BetaCatenin phosphorylation APC APC APC->BetaCatenin phosphorylation Proteasome Proteasome BetaCatenin->Proteasome degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Wnt Target Genes TCF_LEF->TargetGenes transcription p300_CBP p300/CBP p300_CBP->TCF_LEF

Caption: A simplified diagram of the canonical Wnt/β-catenin signaling pathway.

This compound's Mechanism of Action

Windorphen_Mechanism cluster_nucleus Nucleus BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds TargetGenes Wnt Target Gene Transcription TCF_LEF->TargetGenes activates p300 p300 p300->TCF_LEF binds p300->TargetGenes activates This compound This compound This compound->TCF_LEF This compound->p300 inhibits This compound->p300

Caption: this compound inhibits Wnt signaling by targeting p300.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_discovery Discovery cluster_validation Validation & Mechanistic Studies cluster_outcome Outcome ZebrafishScreen Zebrafish In Vivo Screen TOPFlash TOPFlash Reporter Assay ZebrafishScreen->TOPFlash CoIP Co-Immunoprecipitation TOPFlash->CoIP HAT_Assay HAT Activity Assay CoIP->HAT_Assay Mechanism Elucidation of Mechanism: This compound inhibits p300 HAT_Assay->Mechanism

Caption: A general workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant tool for the study of Wnt signaling, offering a high degree of specificity for the p300 coactivator. Its mechanism of action, centered on the disruption of the β-catenin-p300 interaction, provides a clear rationale for its inhibitory effects on the canonical Wnt pathway. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their studies or to develop novel Wnt pathway inhibitors with similar mechanisms. Further investigation into the therapeutic potential of this compound and its derivatives is warranted, particularly in the context of Wnt-driven cancers.

References

A Technical Guide to the Discovery and Synthesis of IMB-1406: A Novel Farnesyltransferase Inhibitor with Potent Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of IMB-1406, a novel and potent farnesyltransferase inhibitor. The document details the virtual screening process that led to its identification, the complete synthetic protocol, and an in-depth analysis of its antitumor activities. All quantitative data from cited studies are presented in standardized tables for comparative analysis. Furthermore, detailed experimental methodologies and visual diagrams of key signaling pathways and workflows are provided to facilitate understanding and replication of the described research.

Introduction

The discovery of novel therapeutic agents is a cornerstone of modern medicine, with ongoing efforts to identify compounds with high efficacy and selectivity against biological targets implicated in disease.[1][2] One such target is farnesyltransferase (FTase), an enzyme involved in post-translational modification of various proteins, including the Ras protein, which is frequently mutated in human cancers. Inhibition of FTase presents a promising strategy for cancer therapy. This guide focuses on IMB-1406, a novel compound identified through virtual screening that has demonstrated significant potency as an FTase inhibitor with substantial antitumor activity.[3]

Discovery of IMB-1406: A Virtual Screening Approach

IMB-1406 was identified from a chemical library using a virtual screening protocol designed to find novel inhibitors of farnesyltransferase.[3] This computational approach allows for the rapid screening of large numbers of compounds against a biological target, prioritizing those with the highest predicted binding affinity for further experimental validation.[2]

Experimental Workflow: Virtual Screening and Hit Identification

The workflow for the identification of IMB-1406 involved several key stages, from initial library screening to final hit confirmation.

cluster_0 Virtual Screening cluster_1 In Vitro Validation Chemical Library Chemical Library Molecular Docking Molecular Docking Chemical Library->Molecular Docking Input Top-Ranked Compounds Top-Ranked Compounds Molecular Docking->Top-Ranked Compounds Output FTase Inhibition Assay FTase Inhibition Assay Top-Ranked Compounds->FTase Inhibition Assay Hit Confirmation (IMB-1406) Hit Confirmation (IMB-1406) FTase Inhibition Assay->Hit Confirmation (IMB-1406) Lead Optimization Lead Optimization Hit Confirmation (IMB-1406)->Lead Optimization

Caption: Virtual screening workflow for the identification of IMB-1406.

Synthesis of IMB-1406

The chemical synthesis of IMB-1406 was achieved through a multi-step process.[3] The detailed synthetic pathway is outlined below.

Synthetic Protocol

The synthesis of IMB-1406 is depicted in the following reaction scheme. The process begins with the protection of ethambutol, followed by a coupling reaction and subsequent deprotection to yield the final product.[3]

Ethambutol (1) Ethambutol (1) Compound 2 Compound 2 Ethambutol (1)->Compound 2 TBDMSCl IMB-1406 IMB-1406 Compound 2->IMB-1406 Coupling with Intermediate 3, then TBAF IMB-1406 IMB-1406 FTase Inhibition FTase Inhibition IMB-1406->FTase Inhibition Cell Cycle Arrest (S phase) Cell Cycle Arrest (S phase) FTase Inhibition->Cell Cycle Arrest (S phase) Alteration of Apoptotic Proteins Alteration of Apoptotic Proteins Cell Cycle Arrest (S phase)->Alteration of Apoptotic Proteins Mitochondrial Dysfunction Mitochondrial Dysfunction Alteration of Apoptotic Proteins->Mitochondrial Dysfunction Caspase-3 Activation Caspase-3 Activation Mitochondrial Dysfunction->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

The In Vitro Biological Activity of Windorphen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Windorphen is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Discovered through a phenotype-based screen in zebrafish embryos, its primary mechanism of action is the selective disruption of the protein-protein interaction between the transcriptional coactivator β-catenin and the histone acetyltransferase p300. This inhibition is highly specific, as this compound does not significantly affect the interaction of β-catenin with the closely related homolog CBP (CREB-binding protein). In vitro studies have demonstrated that this compound effectively suppresses Wnt-dependent transcriptional activity and selectively induces apoptosis in cancer cell lines characterized by aberrant Wnt pathway activation. This document provides a comprehensive overview of the in vitro biological activity of this compound, including quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by targeting a critical downstream node in the canonical Wnt signaling pathway. In this pathway, the stabilization and nuclear translocation of β-catenin lead to its association with TCF/LEF transcription factors and the recruitment of coactivators, such as p300 and CBP, to initiate the transcription of Wnt target genes.

This compound selectively inhibits the histone acetyltransferase (HAT) activity of p300 and physically obstructs the interaction between the C-terminal transactivation domain of β-catenin and p300.[1][2] This targeted disruption prevents the formation of a functional transcriptional complex, thereby silencing Wnt-responsive gene expression. Notably, this compound's inhibitory action is specific to the β-catenin-p300 axis, with significantly less effect on the β-catenin-CBP interaction.[1][2]

Windorphen_Signaling_Pathway cluster_downstream Wnt Pathway (Downstream) cluster_upstream Wnt Pathway (Upstream) BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds p300 p300 p300->TCF_LEF Co-activates Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Transcription This compound This compound This compound->p300 Inhibits Interaction Wnt_Signal Wnt Signal Destruction_Complex Destruction Complex (APC, Axin, GSK3) Wnt_Signal->Destruction_Complex Inhibits Destruction_Complex->BetaCatenin Degradation

Caption: this compound's mechanism of action within the Wnt signaling pathway.

Quantitative In Vitro Activity

The inhibitory effects of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition of Wnt-Dependent Transcription
Assay TypeCell LineStimulusIC50 (μM)Reference
TOPFlash Luciferase ReporterSTF293Wnt3a~1.5[1][2]
Table 2: Inhibition of Histone Acetyltransferase (HAT) Activity
Enzyme TargetAssay TypeIC50 (μM)Specificity NotesReference
p300In Vitro Acetyltransferase4.2Selective for p300.[1][2]
CBPIn Vitro Acetyltransferase>40~10-fold higher IC50 compared to p300.[1]
Other HATs (GCN5, KAT5, etc.)In Vitro Acetyltransferase>40Significantly less potent against other HATs.[1]
Table 3: Effects on Cancer Cell Viability
Cell LineCancer TypeTreatment ConditionsObserved EffectReference
SW480Colon Adenocarcinoma20 μM for 72 hoursWidespread Apoptosis[1]
DU145Prostate CancerNot specifiedApoptosis Induction
H460Lung CancerNot specifiedNo significant effect

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the biological activity of this compound.

TOPFlash Luciferase Reporter Assay for Wnt Signaling Inhibition

This assay quantifies the transcriptional activity of the β-catenin/TCF-LEF complex.

  • Cell Line: STF293 cells, which are HEK293 cells stably expressing a Wnt-responsive TOPFlash luciferase reporter.

  • Seeding: Cells are seeded in 96-well plates at a density of 25,000 cells/well and allowed to adhere for 24 hours.

  • Treatment:

    • Cells are treated with varying concentrations of this compound (or DMSO as a vehicle control).

    • Wnt signaling is induced by adding Wnt3a-conditioned media.

    • Cells are incubated for a specified period (e.g., 6-24 hours).

  • Lysis and Measurement:

    • Media is removed, and cells are washed with PBS.

    • Cells are lysed using a reporter lysis buffer (e.g., Promega Luciferase Assay System).

    • Cell lysates are transferred to an opaque 96-well plate.

    • Luciferase substrate is added to each well.

    • Luminescence is immediately measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

TOPFlash_Workflow Seed Seed STF293 Cells (96-well plate) Adhere Incubate 24h (Adhesion) Seed->Adhere Treat_this compound Add this compound (Dose-response) Adhere->Treat_this compound Induce_Wnt Add Wnt3a (Induce Signaling) Treat_this compound->Induce_Wnt Incubate_Treatment Incubate 6-24h Induce_Wnt->Incubate_Treatment Lyse Lyse Cells Incubate_Treatment->Lyse Measure Measure Luminescence Lyse->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the TOPFlash Luciferase Reporter Assay.
In Vitro Histone Acetyltransferase (HAT) Assay

This biochemical assay directly measures the enzymatic activity of p300.

  • Enzyme: Purified, recombinant human p300 histone acetyltransferase.

  • Substrates:

    • Histone substrate (e.g., Histone H3 or H4 peptide).

    • Acetyl-CoA, typically radiolabeled (e.g., [3H] or [14C]Acetyl-CoA).

  • Inhibitor: Varying concentrations of this compound dissolved in DMSO.

  • Reaction:

    • The reaction is set up in a buffer containing HEPES, DTT, and BSA.

    • Purified p300 enzyme is pre-incubated with different concentrations of this compound.

    • The reaction is initiated by adding the histone substrate and radiolabeled Acetyl-CoA.

    • The mixture is incubated at 30°C for a defined period (e.g., 10-30 minutes).

  • Detection:

    • The reaction is stopped (e.g., by adding acid or spotting onto filter paper).

    • The acetylated histone product is separated from the unincorporated [3H]Acetyl-CoA (e.g., via SDS-PAGE or binding to phosphocellulose paper).

    • Radioactivity of the product is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for β-catenin-p300 Interaction

This assay is used to determine if this compound disrupts the physical association between β-catenin and p300 in a cellular context.

  • Cell Line: HEK293 cells are commonly used, often with overexpression of tagged proteins (e.g., HA-tagged p300).

  • Cell Lysis:

    • Cells are treated with this compound or DMSO for a specified time.

    • Cells are harvested and lysed in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

    • Lysates are cleared by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • An antibody targeting one of the proteins of interest (e.g., anti-β-catenin or anti-HA for tagged p300) is added to the cleared lysate.

    • The mixture is incubated with rotation at 4°C to allow antibody-antigen binding.

    • Protein A/G-conjugated beads (e.g., agarose or magnetic) are added to capture the antibody-antigen complexes.

    • The incubation continues with rotation.

  • Washing and Elution:

    • Beads are washed multiple times with lysis buffer to remove non-specific binders.

    • The protein complexes are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Western Blotting:

    • The eluted proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is probed with an antibody against the co-immunoprecipitated protein (the "prey," e.g., anti-p300 if β-catenin was the "bait").

    • A reduced band intensity in the this compound-treated sample compared to the control indicates disruption of the protein-protein interaction.

CoIP_Workflow Treat_Cells Treat HEK293 Cells (this compound vs. DMSO) Lyse_Cells Lyse Cells (Non-denaturing buffer) Treat_Cells->Lyse_Cells Incubate_Antibody Incubate Lysate with Bait Antibody (e.g., anti-β-catenin) Lyse_Cells->Incubate_Antibody Capture_Complex Add Protein A/G Beads (Capture complex) Incubate_Antibody->Capture_Complex Wash Wash Beads (Remove non-specific proteins) Capture_Complex->Wash Elute Elute Proteins Wash->Elute Western_Blot Western Blot for Prey Protein (e.g., anti-p300) Elute->Western_Blot Analyze_Results Analyze Band Intensity Western_Blot->Analyze_Results

Caption: Workflow for Co-Immunoprecipitation.
Apoptosis/Cell Viability Assay (TUNEL Assay)

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Line: SW480 (colon adenocarcinoma) cells, which have a constitutively active Wnt pathway.

  • Treatment: Cells are cultured on coverslips or in chamber slides and treated with 20 μM this compound or DMSO for 72 hours.

  • Fixation and Permeabilization:

    • Cells are washed with PBS and fixed with a crosslinking agent like paraformaldehyde.

    • Cells are then permeabilized (e.g., with Triton X-100 or ethanol) to allow entry of the labeling enzyme.

  • TUNEL Reaction:

    • Cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or FITC-dUTP).

    • TdT incorporates the labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • If a hapten-labeled dUTP (like BrdUTP) is used, a secondary detection step with a fluorescently-labeled anti-hapten antibody is required.

    • Directly labeled dUTPs (like FITC-dUTP) can be visualized immediately.

  • Microscopy:

    • Cells are counterstained with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.

    • Samples are analyzed by fluorescence microscopy. An increase in the number of TUNEL-positive (e.g., green fluorescent) nuclei in the this compound-treated group indicates apoptosis.

Conclusion

The in vitro data for this compound consistently demonstrate its role as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. Its specific mechanism, involving the disruption of the β-catenin-p300 interaction, distinguishes it from other Wnt pathway inhibitors. The quantitative assays confirm its activity in the low micromolar range, and cell-based studies validate its potential as a therapeutic agent for Wnt-dependent cancers by inducing apoptosis. The experimental protocols outlined herein provide a robust framework for the further investigation and characterization of this compound and other molecules targeting this critical oncogenic pathway.

References

Preclinical Safety and Toxicity Profile of Windorphen: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data available, "Windorphen" is not a recognized compound in publicly accessible scientific literature. Therefore, this document serves as a representative technical guide outlining the typical preliminary toxicity and safety profile for a novel chemical entity (NCE), presented here as the hypothetical compound this compound. The data and experimental protocols are illustrative and based on standard preclinical toxicology evaluation practices.

Introduction

This compound is a novel synthetic small molecule designed as a selective antagonist for the hypothetical G-protein coupled receptor (GPCR), Receptor-X, which is implicated in inflammatory pathways. This document provides a summary of the preliminary non-clinical toxicity and safety pharmacology studies conducted to support its further development as a therapeutic agent.

Acute Oral Toxicity

An acute oral toxicity study was conducted to determine the potential for acute toxic effects and to estimate the median lethal dose (LD50) of this compound following a single oral administration.

Experimental Protocol
  • Test System: Sprague-Dawley rats (five males and five females per group).

  • Dose Levels: 50, 200, 500, and 2000 mg/kg body weight, administered once by oral gavage. A control group received the vehicle (0.5% methylcellulose).

  • Observation Period: 14 days.

  • Parameters Observed: Clinical signs of toxicity, mortality, and body weight changes were recorded daily. At the end of the observation period, all surviving animals were subjected to gross necropsy.

Results

No mortality was observed at doses of 50 and 200 mg/kg. At 500 mg/kg, clinical signs of toxicity including lethargy and piloerection were observed, with full recovery within 48 hours. At 2000 mg/kg, mortality was observed in 60% of the animals. The LD50 was determined to be greater than 500 mg/kg and estimated to be approximately 1250 mg/kg.

Table 1: Summary of Acute Oral Toxicity Data for this compound

Dose Group (mg/kg)Number of Animals (M/F)Mortality (%)Key Clinical Signs
Vehicle Control5/50No observable signs
505/50No observable signs
2005/50No observable signs
5005/50Lethargy, piloerection
20005/560Severe lethargy, ataxia

Sub-Chronic Toxicity

A 28-day repeated dose oral toxicity study was performed to evaluate the potential adverse effects of this compound following daily administration.

Experimental Protocol
  • Test System: Wistar rats (10 males and 10 females per group).

  • Dose Levels: 25, 75, and 225 mg/kg/day administered by oral gavage. A control group received the vehicle.

  • Duration: 28 days.

  • Parameters Evaluated: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, urinalysis, organ weights, and histopathology.

Results

No treatment-related mortality occurred during the study. At 225 mg/kg/day, slight but statistically significant reductions in body weight gain were observed in both sexes. Hematology revealed a mild, dose-dependent decrease in red blood cell counts at the highest dose. Clinical chemistry showed a slight elevation in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at 225 mg/kg/day, suggesting potential mild hepatotoxicity. No adverse findings were noted at 25 and 75 mg/kg/day. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 75 mg/kg/day.

Table 2: Selected Hematology and Clinical Biochemistry Data from 28-Day Study

ParameterControl25 mg/kg/day75 mg/kg/day225 mg/kg/day
Hematology (Males)
RBC (10^6/µL)7.8 ± 0.47.7 ± 0.57.6 ± 0.47.1 ± 0.6
Hemoglobin (g/dL)15.1 ± 0.815.0 ± 0.914.8 ± 0.714.2 ± 0.8
Clinical Biochemistry (Males)
ALT (U/L)45 ± 848 ± 952 ± 1075 ± 12
AST (U/L)110 ± 15115 ± 18120 ± 16155 ± 20
* Statistically significant difference from control (p < 0.05)

Genotoxicity Assessment

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of this compound.

Experimental Protocols
  • Bacterial Reverse Mutation Test (Ames Test): Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used with and without metabolic activation (S9 mix).

  • In Vitro Chromosomal Aberration Assay: Human peripheral blood lymphocytes were treated with this compound with and without S9 mix.

  • In Vivo Micronucleus Test: Bone marrow cells from mice treated orally with this compound at doses of 100, 250, and 500 mg/kg were analyzed for the presence of micronucleated polychromatic erythrocytes.

Results

This compound did not induce a significant increase in revertant colonies in the Ames test, nor did it cause a significant increase in chromosomal aberrations in human lymphocytes. In the in vivo micronucleus test, no significant increase in the frequency of micronucleated erythrocytes was observed. These results indicate that this compound is not genotoxic under the conditions of these assays.

Table 3: Summary of Genotoxicity Study Results

AssayTest SystemMetabolic ActivationConcentration/Dose RangeResult
Ames TestS. typhimurium, E. coliWith and Without S910 - 5000 µ g/plate Negative
Chromosomal AberrationHuman LymphocytesWith and Without S950 - 500 µg/mLNegative
Micronucleus TestMouse Bone MarrowIn vivo100 - 500 mg/kgNegative

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway of this compound

Windorphen_Signaling_Pathway This compound This compound ReceptorX Receptor-X (GPCR) This compound->ReceptorX Antagonist G_Protein Gαq/11 ReceptorX->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Inflammation Pro-inflammatory Gene Expression Ca_Release->Inflammation Inhibits PKC->Inflammation Inhibits

Caption: Hypothetical antagonistic action of this compound on the Receptor-X signaling cascade.

General Workflow for In Vivo Toxicity Studies

Toxicity_Study_Workflow start Study Initiation acclimatization Animal Acclimatization (7 days) start->acclimatization randomization Randomization and Group Assignment acclimatization->randomization dosing Daily Dosing (e.g., 28 days) randomization->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Food/Water Intake) dosing->monitoring Daily samples Terminal Sample Collection (Blood, Urine) monitoring->samples At termination necropsy Gross Necropsy & Organ Weight Measurement samples->necropsy histology Histopathology necropsy->histology analysis Data Analysis & Statistical Evaluation histology->analysis report Final Report analysis->report Genotoxicity_Assessment_Tree start Start Genotoxicity Assessment ames Ames Test (Bacterial Reverse Mutation) start->ames ames_neg Negative ames->ames_neg Result ames_pos Positive ames->ames_pos Result invitro_mam In Vitro Mammalian Cell Assay (e.g., Chromosomal Aberration) ames_neg->invitro_mam ames_pos->invitro_mam invitro_neg Negative invitro_mam->invitro_neg Result invitro_pos Positive invitro_mam->invitro_pos Result invivo In Vivo Assay (e.g., Micronucleus Test) invitro_neg->invivo Proceed if exposure is a concern invitro_pos->invivo invivo_neg Not Genotoxic invivo->invivo_neg Result invivo_pos Genotoxic invivo->invivo_pos Result

The Role of Windorphen in Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Windorphen is a novel small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development. Discovered through a phenotype-based in vivo screen in Danio rerio (zebrafish), this compound demonstrates a unique mechanism of action by selectively disrupting the protein-protein interaction between β-catenin and its transcriptional coactivator, p300 histone acetyltransferase (HAT).[1][2] This targeted inhibition allows for precise modulation of Wnt-dependent gene expression, making this compound a valuable tool for studying cell fate determination, axis patterning, and tissue homeostasis during embryogenesis. This guide provides an in-depth overview of this compound's mechanism, its effects on embryonic development, detailed experimental protocols for its characterization, and relevant quantitative data.

Introduction to this compound and Wnt Signaling

The canonical Wnt signaling pathway is fundamental to numerous developmental processes, including body axis formation, cell fate specification, and cell proliferation.[1][2] The pathway converges on the stabilization and nuclear translocation of the transcriptional coactivator β-catenin. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits coactivators, such as CREB-binding protein (CBP) and the structurally similar p300, to activate target gene expression.[1][3]

Dysregulation of Wnt signaling is implicated in various developmental abnormalities and diseases, including cancer.[1][4] Consequently, small molecules that selectively inhibit this pathway are highly sought after as research tools and potential therapeutic leads.[1] this compound was identified in a chemical screen for compounds that perturb dorsoventral patterning in zebrafish embryos, a process heavily dependent on a precise gradient of Wnt signaling.[1][2]

Mechanism of Action

This compound exerts its inhibitory effect not by targeting the upstream components of the Wnt pathway (e.g., receptors or the β-catenin destruction complex), but by acting downstream in the nucleus. Its specific mechanism is the disruption of the interaction between the C-terminal transactivation domain of β-catenin and the coactivator p300.[1][2] Notably, it does not affect the interaction between β-catenin and the highly homologous CBP, indicating a remarkable selectivity.[1] This selective inhibition of the β-catenin:p300 complex leads to a suppression of Wnt target gene transcription.

Windorphen_Mechanism cluster_nucleus Nucleus BetaCatenin β-Catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds Transcription Transcription BetaCatenin->Transcription TCF_LEF->Transcription p300 p300 p300->TCF_LEF coactivates p300->Transcription TargetGene Wnt Target Genes (e.g., Axin2, Lef1) Transcription->TargetGene This compound This compound This compound->p300 inhibits interaction Wnt_Signal Wnt Signal (Upstream) Wnt_Signal->BetaCatenin stabilizes & translocates

Caption: this compound's mechanism of action within the canonical Wnt signaling pathway.

Quantitative Data and In Vivo Efficacy

This compound's biological activity has been quantified through various assays, demonstrating its potency as a Wnt signaling inhibitor. Its primary application in embryonic development studies has been in zebrafish, where it produces distinct, dose-dependent phenotypic changes.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTargetCell LineIC50Reference
Luciferase ReporterTCF/LEF-mediated transcriptionHEK2931.5 µM[2]
Enzymatic Assayp300 Histone AcetyltransferaseN/A4.2 µM[2]
Table 2: Phenotypic Effects of this compound on Zebrafish Embryonic Development

Note: This table presents hypothetical, yet plausible, dose-response data based on qualitative descriptions of Wnt inhibitor effects in zebrafish. Specific quantitative data for this compound's effect on dorsoventral patterning is not publicly available.

This compound Conc. (µM) No. of Embryos (n) Wild-Type Phenotype (%) Dorsalized Phenotype (%)1 Ventralized Phenotype (%)2
0 (Vehicle) 100 98 1 1
1.0 100 75 23 2
2.5 100 42 55 3
5.0 100 15 82 3
10.0 100 2 95 (severe) 3

1Dorsalized phenotypes include reduced tail structures and enlarged head/anterior tissues. 2Ventralized phenotypes include reduced head structures and expanded tail/posterior tissues. This compound, as a Wnt inhibitor, is expected to primarily cause dorsalization.[1]

Experimental Protocols

The following protocols are foundational for studying the effects of this compound on embryonic development.

Zebrafish Dorsoventral (DV) Patterning Assay

This assay is used to visually screen for compounds that disrupt the establishment of the DV axis in early zebrafish development. Inhibition of Wnt/β-catenin signaling by this compound is expected to cause dorsalization.

Methodology:

  • Embryo Collection: Set up natural crosses of wild-type zebrafish. Collect freshly fertilized embryos and place them in E3 embryo medium.

  • Dechorionation: At the 1-4 cell stage, enzymatically or manually dechorionate the embryos to increase compound permeability.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.5 µM to 20 µM) in E3 medium. Aliquot 20-30 embryos per well in a 24-well plate.

  • Incubation: Add the this compound dilutions to the corresponding wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate embryos at 28.5°C.

  • Phenotypic Scoring: At 24-30 hours post-fertilization (hpf), score the embryos under a stereomicroscope for DV patterning defects.[5] Categorize phenotypes based on severity (e.g., C1-C5 for dorsalization, V1-V5 for ventralization), where higher numbers indicate more severe defects.[6]

  • Data Analysis: Quantify the percentage of embryos in each phenotypic class per concentration. Calculate the EC50 for the dorsalization phenotype.

Zebrafish_DV_Assay_Workflow A Collect Fertilized Zebrafish Embryos B Dechorionate Embryos (1-4 cell stage) A->B C Aliquot Embryos into 24-well Plates B->C E Add Compound to Wells (Include Vehicle Control) C->E D Prepare this compound Serial Dilutions D->E F Incubate at 28.5°C E->F G Score Phenotypes at 24-30 hpf (Dorsalization/Ventralization) F->G H Quantify Results & Calculate EC50 G->H

Caption: Workflow for the zebrafish dorsoventral (DV) patterning assay.
TCF/LEF Luciferase Reporter Assay

This cell-based assay quantitatively measures the transcriptional activity of the canonical Wnt pathway. It is used to determine the IC50 of inhibitors like this compound.

Methodology:

  • Cell Culture & Transfection: Seed HEK293 cells (or a similar responsive cell line) in a 96-well white, clear-bottom plate.[7] Co-transfect cells with a TCF/LEF-driven Firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).[8][9]

  • Wnt Pathway Activation: After 24 hours, stimulate the Wnt pathway. This can be achieved by treating cells with purified Wnt3a protein or with a GSK3β inhibitor like CHIR99021.

  • Inhibitor Treatment: Concurrently with Wnt activation, treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[9]

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luminescence against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Immunofluorescence for Nuclear β-Catenin

This imaging-based assay visualizes the subcellular localization of β-catenin. In the presence of a Wnt signal, β-catenin translocates to the nucleus. An effective inhibitor like this compound, while not preventing translocation, will inhibit its function, and observing its localization is a key part of the analysis.

Methodology:

  • Embryo Treatment and Fixation: Treat zebrafish or Xenopus embryos with a Wnt agonist (e.g., LiCl) with or without this compound for a specified period. At the desired developmental stage (e.g., shield stage for zebrafish), fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.[10]

  • Permeabilization: Wash the fixed embryos in PBS with 0.1% Tween-20 (PBST). Permeabilize with ice-cold acetone or methanol for 10 minutes.[11]

  • Blocking: Wash again in PBST. Block non-specific antibody binding by incubating embryos in a blocking buffer (e.g., 10% normal goat serum in PBST) for 1-2 hours at room temperature.[12]

  • Primary Antibody Incubation: Incubate embryos with a primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the embryos extensively with PBST (e.g., 5 washes of 20 minutes each).

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 2 hours at room temperature in the dark.

  • Final Washes & Mounting: Perform final washes with PBST. Mount the embryos on a slide or in a glass-bottom dish for imaging.

  • Imaging and Analysis: Image the embryos using a confocal laser scanning microscope. Quantify the fluorescence intensity of β-catenin within the nucleus (co-localized with DAPI) versus the cytoplasm/membrane to determine the extent of nuclear accumulation.[13]

Conclusion

This compound represents a significant advancement in the chemical toolkit available for studying Wnt/β-catenin signaling. Its unique selectivity for the β-catenin:p300 interaction provides a refined method for dissecting the downstream transcriptional events in embryonic development. The experimental frameworks provided here offer robust methods for characterizing this compound and similar molecules, enabling deeper insights into the complex regulatory networks that govern the formation of a multicellular organism. These studies underscore the power of in vivo chemical screens in model organisms like zebrafish for discovering novel biological probes and potential therapeutic agents.[1][14]

References

Unraveling the Molecular Interface: A Technical Guide to the Inhibition of p300 by Windorphen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Windorphen has emerged as a significant small molecule inhibitor of the Wnt signaling pathway, a critical regulator of embryonic development and tissue homeostasis. Aberrant Wnt signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism by which this compound exerts its inhibitory effects, focusing on its interaction with the transcriptional coactivator p300. While the precise binding site of this compound on p300 remains to be fully elucidated in publicly available literature, this document synthesizes the current understanding of its functional impact on p300's enzymatic activity and its role in disrupting the crucial p300-β-catenin complex.

Mechanism of Action: Targeting the p300 Acetyltransferase Activity

This compound functions as a selective inhibitor of the histone acetyltransferase (HAT) activity of p300.[1] This inhibition is a key aspect of its mechanism of action, as the HAT domain of p300 is essential for its function as a transcriptional coactivator. By transferring an acetyl group to histone tails and other proteins, p300 plays a pivotal role in chromatin remodeling and the activation of gene expression.

The inhibitory effect of this compound on p300's HAT activity has been quantified, providing valuable data for researchers in drug development.

Quantitative Data on this compound's Inhibition of p300
CompoundTargetAssay TypeIC50 (μM)Reference
This compoundp300Histone Acetyltransferase (HAT) Assay4.2[1]
This compoundWnt SignalingTopFlash Luciferase Reporter Assay1.5[1]

Disruption of the p300-β-Catenin Interaction

A primary consequence of this compound's activity is the disruption of the protein-protein interaction between p300 and β-catenin.[1] In the canonical Wnt signaling pathway, stabilized β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors. The recruitment of coactivators like p300 to this complex is essential for the transcription of Wnt target genes. This compound specifically interrupts the association of the C-terminal transactivation domain of β-catenin-1 with p300.[1] This disruption prevents the assembly of a functional transcriptional complex, thereby downregulating Wnt-mediated gene expression.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular events and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Wnt_Signaling_Pathway_Inhibition_by_this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits APC_Axin APC/Axin Complex beta_catenin_cyto β-catenin (Cytoplasm) GSK3b->beta_catenin_cyto Phosphorylates for Degradation APC_Axin->beta_catenin_cyto beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds p300 p300 beta_catenin_nuc->p300 TCF_LEF->p300 Recruits Target_Gene Wnt Target Gene Expression p300->Target_Gene Activates This compound This compound This compound->p300 Inhibits HAT Activity & Disrupts Interaction Degradation Degradation

Caption: Inhibition of the Wnt Signaling Pathway by this compound.

Experimental_Workflow_Windorphen_p300 cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays HAT_assay Histone Acetyltransferase (HAT) Assay end Conclusion: This compound inhibits p300 HAT activity, disrupts p300-β-catenin interaction, and reduces Wnt-dependent cancer cell viability HAT_assay->end CoIP Co-Immunoprecipitation CoIP->end Luciferase_assay Luciferase Reporter Assay Cell_Viability Cancer Cell Viability Assay Luciferase_assay->Cell_Viability Cell_Viability->end start Hypothesis: This compound inhibits Wnt signaling by targeting p300 start->HAT_assay start->CoIP start->Luciferase_assay

Caption: Experimental Workflow for Characterizing this compound's Effect on p300.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between this compound and p300.

Histone Acetyltransferase (HAT) Activity Assay

This assay is designed to measure the enzymatic activity of p300 and assess the inhibitory potential of compounds like this compound. A common method involves the use of a radioactive or fluorescently labeled acetyl-CoA and a histone peptide substrate.

Materials:

  • Recombinant human p300 (HAT domain)

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-Coenzyme A or fluorescently labeled Acetyl-CoA

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

  • This compound (or other test inhibitors) dissolved in DMSO

  • Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader

  • Phosphocellulose filter paper

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixtures. Include a DMSO-only control.

  • Initiation: Start the reaction by adding [³H]-Acetyl-CoA.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

  • Washing: Wash the filter papers extensively with wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.

  • Quantification: Place the filter papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the HAT activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

This technique is used to investigate the in-cell interaction between p300 and β-catenin and to determine if this compound can disrupt this interaction.

Materials:

  • Cell line expressing endogenous or overexpressed tagged p300 and β-catenin (e.g., HEK293T, SW480)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against p300 or β-catenin for immunoprecipitation

  • Protein A/G agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against p300 and β-catenin for detection

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO (vehicle control) for a specified time.

  • Cell Lysis: Harvest and lyse the cells in cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with the primary antibody (e.g., anti-p300) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the interacting protein (e.g., anti-β-catenin) and the immunoprecipitated protein (e.g., anti-p300) as a control.

    • Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescence substrate.

  • Analysis: A decrease in the band intensity of the co-immunoprecipitated protein (β-catenin) in the this compound-treated sample compared to the control indicates disruption of the interaction.

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin signaling pathway. A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene is used.

Materials:

  • HEK293T or other suitable cell line

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

  • A constitutively active Renilla luciferase plasmid for normalization

  • Transfection reagent

  • Wnt pathway activator (e.g., Wnt3a conditioned media or GSK3β inhibitor like LiCl or CHIR99021)

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect cells with the TOPFlash (or FOPFlash) reporter plasmid and the Renilla luciferase normalization plasmid.

  • Treatment: After transfection, treat the cells with a Wnt pathway activator in the presence of varying concentrations of this compound or DMSO.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay:

    • Measure the firefly luciferase activity in the cell lysates.

    • Measure the Renilla luciferase activity in the same lysates for normalization of transfection efficiency.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each condition.

    • Normalize the TOPFlash activity to the FOPFlash activity to account for non-specific effects.

    • Determine the dose-dependent inhibition of Wnt signaling by this compound and calculate the IC50 value.

Conclusion and Future Directions

This compound represents a promising class of Wnt signaling inhibitors with a clear mechanism of action involving the inhibition of p300's HAT activity and the disruption of the p300-β-catenin interaction. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate this compound and to discover novel inhibitors targeting this critical oncogenic pathway.

A crucial next step in the field will be the definitive identification of the this compound binding site on p300. Structural biology techniques such as X-ray crystallography or cryo-electron microscopy of the this compound-p300 complex, coupled with computational modeling and site-directed mutagenesis, will be instrumental in revealing the precise molecular interactions. This knowledge will not only deepen our understanding of this compound's mechanism but also pave the way for the rational design of more potent and selective second-generation inhibitors for the treatment of Wnt-driven cancers.

References

Technical Guide: In Vivo Effects of Windorphen in Zebrafish Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the in vivo effects of Windorphen, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway, within zebrafish models. Discovered through a zebrafish-based in vivo screen, this compound has shown remarkable specificity in perturbing embryonic dorsoventral patterning by selectively targeting the interaction between β-catenin-1 and the transcriptional coactivator p300. This document consolidates the known quantitative data, details key experimental protocols for assessing its effects, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Wnt/β-Catenin Signaling Inhibition

This compound functions as a selective antagonist of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising Axin, APC, GSK3, and CK1), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and form a complex with TCF/LEF transcription factors. This complex then recruits transcriptional co-activators, such as CBP and p300, to initiate the transcription of Wnt target genes.

This compound exerts its inhibitory effect by directly and selectively targeting the p300 histone acetyltransferase, thereby disrupting the association between the C-terminal transactivation domain of β-catenin-1 and p300.[1][2] This action specifically blocks the transcriptional output of the Wnt pathway without affecting the interaction between β-catenin and a related co-activator, CBP.[2]

Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from studies using zebrafish and complementary in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Assay Value (IC₅₀) Source
Wnt Inhibition TopFlash Luciferase Reporter Assay 1.5 µM [2]

| p300 Inhibition | Histone Acetyltransferase (HAT) Assay | 4.2 µM |[2] |

Table 2: In Vivo Effects of this compound in Zebrafish Embryos

Effect Concentration Exposure Duration Developmental Stage Phenotype Source

| Dorsalization | 10 µM | During epiboly | 48 hpf | Mild: Loss of ventral tail fin. Severe: Shortened tail. |[1] |

Table 3: Toxicological and Pharmacokinetic Profile

Parameter Method Value Source
LC₅₀ (Lethal Concentration, 50%) Not Reported Data Not Available -
NOAEL (No-Observed-Adverse-Effect Level) Not Reported Data Not Available -

| Pharmacokinetics (ADME) | Not Reported | Data Not Available | - |

Note: Comprehensive toxicological and pharmacokinetic data for this compound in zebrafish models are not available in the currently reviewed literature.

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments relevant to assessing the effects of this compound in zebrafish.

Protocol: Zebrafish Embryo Dorsoventral Patterning Assay

This protocol is designed to assess the effect of this compound on embryonic development, specifically observing for dorsalization phenotypes.

Methodology:

  • Embryo Collection: Collect freshly fertilized wild-type zebrafish embryos and maintain them in E3 embryo medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a working solution by diluting the stock in E3 medium to the desired final concentration (e.g., 10 µM).[1] A vehicle control (E3 with equivalent DMSO concentration) must be run in parallel.

  • Treatment: At the sphere stage (~4 hours post-fertilization, hpf), transfer embryos into multi-well plates containing either the this compound working solution or the vehicle control.

  • Incubation: Incubate the embryos at 28.5°C. The treatment should be administered during the epiboly stage to specifically target dorsoventral patterning.

  • Phenotypic Analysis: At 48 hpf, dechorionate the embryos manually if necessary. Observe and score the embryos under a stereomicroscope for dorsalization phenotypes.[1]

    • Mild Dorsalization: Characterized by the loss of the ventral tail fin.

    • Severe Dorsalization: Characterized by a severely shortened tail.

  • In Situ Hybridization (Optional): To confirm changes in gene expression, fix embryos at an earlier stage (e.g., 6-somite stage, 12 hpf) and perform whole-mount in situ hybridization for dorsal markers like pax2a or ventral markers.[1]

G start Collect Fertilized Zebrafish Embryos prep Prepare this compound and Vehicle Control Solutions start->prep treat Treat Embryos at Sphere Stage (~4 hpf) prep->treat incubate Incubate at 28.5°C through Epiboly treat->incubate observe Observe Phenotypes at 48 hpf incubate->observe fix Fix Embryos at 12 hpf (Optional) incubate->fix score Score for Dorsalization (Mild vs. Severe) observe->score end Data Analysis score->end ish Perform In Situ Hybridization fix->ish ish->end

Caption: Experimental workflow for the zebrafish dorsalization assay.
Protocol: General Zebrafish Larvae Locomotor Activity Assay

While specific locomotor studies on this compound were not found, this standard high-throughput protocol can be adapted to assess potential neuro-behavioral effects.

Methodology:

  • Rearing: Raise embryos resulting from the Dorsoventral Patterning Assay (or a separate experiment) to 5-7 days post-fertilization (dpf) in standard E3 medium.

  • Acclimation: Individually place larvae into wells of a 96-well plate containing fresh E3 medium (with or without this compound). Allow the larvae to acclimate to the plate for at least 30 minutes in the recording chamber.[3]

  • Behavioral Recording: Use an automated video tracking system to monitor larval movement. A typical paradigm involves alternating periods of light and darkness to assess both baseline activity and startle responses.[4][5]

    • Example Paradigm: 10 min light -> 10 min dark -> 10 min light.

  • Data Acquisition: The tracking software records parameters such as:

    • Total distance moved

    • Velocity

    • Time spent active vs. inactive

  • Data Analysis: Quantify the locomotor parameters for each larva. Compare the activity levels between this compound-treated and control groups. Statistical analysis (e.g., ANOVA) is used to determine significance.

G start Raise Larvae to 5-7 dpf transfer Transfer Individual Larvae to 96-well Plate start->transfer acclimate Acclimate in Recording Chamber (~30 min) transfer->acclimate record Record Behavior with Video Tracking System acclimate->record paradigm Apply Light/Dark Stimulus Paradigm record->paradigm acquire Acquire Data (Distance, Velocity, etc.) paradigm->acquire end Analyze and Compare Treatment Groups acquire->end G start Collect Embryos (<3 hpf) prep Prepare Logarithmic Series of this compound Concentrations start->prep expose Expose Embryos (n ≥ 20 per group) prep->expose incubate Incubate at 28.5°C for 96 hours expose->incubate observe Daily Observation (24, 48, 72, 96 hpf) incubate->observe record Record Apical Endpoints and Malformations observe->record end Calculate NOAEL and LC₅₀ record->end

References

In-Depth Technical Guide: Solubility and Stability of Windorphen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Windorphen is a novel small molecule inhibitor of the canonical Wnt signaling pathway, a critical regulator of embryonic development and a therapeutic target in various diseases, including cancer.[1] It functions by selectively disrupting the interaction between β-catenin and the transcriptional coactivator p300.[2][3][4] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound in common laboratory solvents. It also details key experimental protocols for assessing its biological activity and physicochemical properties, and includes visual diagrams of its mechanism of action and experimental workflows to support researchers in its application.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₅ClO₃[3]
Molecular Weight 302.75 g/mol [3]
Appearance Off-white powder[3]
Purity ≥98% (HPLC)[3]
CAS Number 19881-70-0[3]

Solubility

SolventConcentrationObservationsSource
DMSO 62.5 mg/mL (206.44 mM)Requires sonication; hygroscopic DMSO can impact solubility.[2]
DMSO 50 mg/mL-[3]
Ethanol Data not available--
Methanol Data not available--
Acetonitrile Data not available--
Water Data not available--
Phosphate-Buffered Saline (PBS) Data not available--

Stability

Detailed stability studies of this compound in various solvents and conditions are not extensively published. The following recommendations are based on supplier data for stock solutions. It is recommended to perform stability assessments for working solutions under specific experimental conditions as outlined in Section 4.2.

ConditionDurationRecommendationsSource
Stock Solution in DMSO 6 monthsStore at -80°C.[2]
Stock Solution in DMSO 1 monthStore at -20°C.[2]
Storage of Solid -Store at 2-8°C. Protect from light.[3]

Experimental Protocols

Standard Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of this compound in a solvent of interest.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired solvent in a clear glass vial.

    • Tightly cap the vial and agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes.

    • Place the vial on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

  • Sample Preparation and Analysis:

    • Carefully filter the saturated solution using a 0.22 µm syringe filter to remove undissolved solid.

    • Dilute an aliquot of the clear filtrate with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the concentration of dissolved this compound.

  • Calculation of Solubility:

    • Prepare a standard calibration curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the diluted filtrate based on the calibration curve.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the chosen solvent.

Standard Protocol for Solution Stability Assessment

This protocol outlines a method to assess the stability of this compound in a specific solvent over time.

  • Preparation of Test Solution:

    • Prepare a stock solution of this compound in the desired solvent at a known concentration.

    • Divide the stock solution into aliquots in separate, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Incubation at Different Conditions:

    • Store the aliquots under various conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C). Protect from light if photostability is not the primary focus.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition.

    • Analyze the samples immediately using a stability-indicating HPLC method to quantify the remaining concentration of this compound. The method should be able to separate the parent compound from potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

TOPFlash/FOPFlash Luciferase Reporter Assay for Wnt Signaling Inhibition

This assay is used to quantify the effect of this compound on the transcriptional activity of the β-catenin/TCF complex.

  • Cell Culture and Transfection:

    • Seed human embryonic kidney (HEK293T) or other suitable cells in a 24- or 48-well plate.

    • Co-transfect the cells with the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) reporter plasmids, along with a Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • If assessing the inhibition of Wnt-ligand-induced signaling, co-treat with a Wnt agonist like Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.

  • Luciferase Activity Measurement:

    • After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity (TOPFlash or FOPFlash) to the Renilla luciferase activity for each well.

    • Calculate the fold change in reporter activity for this compound-treated cells compared to vehicle-treated cells. A decrease in the TOPFlash/FOPFlash ratio indicates inhibition of Wnt signaling.

Co-immunoprecipitation of β-catenin and p300

This protocol is used to demonstrate that this compound disrupts the interaction between β-catenin and p300.

  • Cell Lysis and Protein Extraction:

    • Treat cells (e.g., SW480 human colon cancer cells) with this compound or a vehicle control for a specified period.

    • Lyse the cells in a suitable co-immunoprecipitation buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • Immunoprecipitation:

    • Incubate a portion of the cell lysate with an antibody against p300 (or β-catenin) overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.

    • Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with co-immunoprecipitation buffer to remove non-specific binding proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against β-catenin (if p300 was immunoprecipitated) or p300 (if β-catenin was immunoprecipitated).

    • Use an appropriate secondary antibody and a chemiluminescent substrate to detect the protein bands. A reduced amount of co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates disruption of the protein-protein interaction.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates and translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF p300 p300 Beta_Catenin_Nuc->p300 Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription p300->TCF_LEF Co-activates This compound This compound This compound->p300 Disrupts Interaction

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment A1 Add excess this compound to solvent A2 Equilibrate for 24h at constant temperature A1->A2 A3 Filter to remove undissolved solid A2->A3 A4 Analyze filtrate by HPLC/LC-MS A3->A4 A5 Calculate solubility from calibration curve A4->A5 B1 Prepare stock solution of known concentration B2 Aliquot and store under various conditions B1->B2 B3 Analyze aliquots at specified time points by HPLC B2->B3 B4 Calculate % remaining compound vs. time B3->B4

Caption: General experimental workflow for solubility and stability assessment.

References

Initial Screening of Windorphen: A Technical Guide for Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Windorphen has emerged as a promising small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical mediator in the development and progression of numerous cancers. This technical guide provides a comprehensive overview of the initial in vitro screening of this compound against a panel of cancer cell lines. It details the compound's mechanism of action, presents available cytotoxicity data, and offers in-depth experimental protocols for key assays. Furthermore, this guide includes mandatory visualizations of the Wnt/β-catenin signaling pathway and a typical experimental workflow, generated using Graphviz, to facilitate a deeper understanding of the scientific principles and practical execution of such a screening campaign.

Introduction to this compound

This compound is a novel small molecule that selectively targets the canonical Wnt/β-catenin signaling pathway.[1][2][3] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal and prostate cancers, making it a prime target for therapeutic intervention. This compound exerts its anticancer effects by specifically disrupting the protein-protein interaction between β-catenin and the transcriptional co-activator p300.[1][2] This disruption prevents the transcription of Wnt target genes, which are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis in cancer cells with a dysregulated Wnt pathway.[1][2]

Data Presentation: In Vitro Cytotoxicity of this compound

The initial screening of a novel compound involves assessing its cytotoxic effects across a panel of cancer cell lines to determine its potency and spectrum of activity. While a comprehensive screen of this compound against the NCI-60 panel or a similar large panel is not publicly available, existing research has demonstrated its efficacy in specific cancer cell lines known to harbor mutations leading to aberrant Wnt signaling. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound in select human cancer cell lines.

Cell LineCancer TypeWnt Pathway StatusThis compound IC50 (µM)Reference
SW480Colon AdenocarcinomaAPC mutation, constitutively activeInduces widespread apoptosis at 20 µM[1]
DU145Prostate CarcinomaAberrantly activatedInduces apoptosis[2]
H460Lung CancerNot reported to be Wnt-dependentLess sensitive than Wnt-dependent lines[2]

Note: The data for SW480 and DU145 indicate induction of apoptosis at the specified concentration rather than a precise IC50 value from a dose-response curve. Further studies are required to establish detailed dose-response relationships across a broader panel of cancer cell lines.

Experimental Protocols

The following are detailed protocols for standard assays used in the initial in vitro screening of anticancer compounds.

Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.[2][3][4][5]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compound)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 1% acetic acid

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][6][7]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Determine the IC50 value as described for the SRB assay.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide).[8][9][10]

Materials:

  • 6-well plates

  • Cancer cell line (e.g., SW480)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 20 µM for SW480) for the desired time (e.g., 72 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Mandatory Visualizations

Wnt/β-catenin Signaling Pathway and Inhibition by this compound

G Wnt/β-catenin Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation Ub Ubiquitination & Degradation beta_catenin_cyto->Ub beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription p300 p300 p300->TCF_LEF Co-activator This compound This compound This compound->beta_catenin_nuc This compound->p300 Inhibits Interaction G Experimental Workflow for In Vitro Screening of this compound cluster_setup Experiment Setup cluster_treatment Treatment and Incubation cluster_assay Cell Viability/Cytotoxicity Assay cluster_analysis Data Analysis start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of this compound cell_seeding->compound_prep treatment Treat Cells with This compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation assay_choice Perform Assay (e.g., SRB or MTT) incubation->assay_choice srb_assay SRB Assay: Fix, Stain, Solubilize assay_choice->srb_assay SRB mtt_assay MTT Assay: Add MTT, Solubilize Formazan assay_choice->mtt_assay MTT read_plate Read Absorbance (Microplate Reader) srb_assay->read_plate mtt_assay->read_plate data_analysis Calculate % Inhibition read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

References

Methodological & Application

Application Notes and Protocols for Windorphen in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Windorphen is a cell-permeable small molecule that acts as a selective inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] It functions by targeting the histone acetyltransferase p300 and disrupting its interaction with β-catenin, a key transcriptional co-activator in this pathway.[1][2][4] This inhibition occurs downstream of β-catenin's stabilization and nuclear translocation.[1][5] this compound has demonstrated selectivity for the β-catenin-1 isoform over β-catenin-2 and has been shown to induce apoptosis in cancer cell lines with hyperactive Wnt signaling.[1][5] These properties make this compound a valuable tool for studying Wnt/β-catenin signaling and a potential therapeutic agent for Wnt-driven cancers.[2][4]

Mechanism of Action

The canonical Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and its deregulation is implicated in various cancers.[6][7][8] In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9] Upon Wnt ligand binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[9][10] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and recruits co-activators, including p300 and CREB-binding protein (CBP), to initiate the transcription of Wnt target genes.[10]

This compound exerts its inhibitory effect by specifically disrupting the interaction between the C-terminal transactivation domain of β-catenin and p300.[1][2][4] This action prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes, effectively blocking the pathway's downstream effects.[1] Notably, this compound does not inhibit the interaction of β-catenin with CBP or its DNA-binding partners, TCF/LEF.[2][5]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound in various assays and cell lines.

Table 1: Inhibitory Activity of this compound

Target/AssayCell Line/SystemIC50 ValueReference
Wnt3a-inducible TOPFLASH-luciferase activitySTF2931.5 µM[11]
p300 Histone Acetyltransferase (HAT) ActivityIn vitro4.2 µM[4][5]
KAT5 (Tip60) HAT ActivityIn vitro38.2 µM[5]
CBP HAT ActivityIn vitro51.3 µM[5]
MYST4 (MORF) HAT ActivityIn vitro59.5 µM[5]
MYST2 (HBO1) HAT ActivityIn vitro62.2 µM[5]
GCN5 HAT ActivityIn vitro>100 µM[5]
PCAF HAT ActivityIn vitro>100 µM[5]

Table 2: IC50 Values for this compound-Induced Apoptosis in Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeWnt Pathway StatusIC50 ValueReference
SW480Human Colon AdenocarcinomaAPC mutation (constitutively active)15.0 µM[5][11]
RKOHuman Colon Carcinoma-19.2 µM[5]
DU145Human Prostate Carcinoma-21.8 µM[4][5]
PC3Human Prostate Carcinoma-19.0 µM[5]
H460Human Lung CancerWnt-independent>200 µM[5]

Experimental Protocols

Materials and Reagents

  • This compound: (e.g., Sigma-Aldrich, Calbiochem)

  • Cell Lines:

    • STF293 (Wnt reporter cell line)

    • SW480 (Wnt-dependent colon cancer cell line)

    • HEK293T (for control experiments)

  • Cell Culture Media: DMEM, RPMI-1640, or other appropriate media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • DMSO (for dissolving this compound)

  • Luciferase Reporter Assay System: (e.g., Promega Dual-Luciferase® Reporter Assay System)

  • Cell Viability Assay Kit: (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well and 24-well cell culture plates

  • Luminometer or spectrophotometer

Protocol 1: Wnt/β-Catenin Reporter Assay

This protocol describes the use of a TCF/LEF-driven luciferase reporter assay to quantify the inhibitory effect of this compound on Wnt signaling.

  • Cell Seeding:

    • Culture STF293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and resuspend cells.

    • Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Preparation of this compound and Wnt3a Conditioned Media:

    • Prepare a 10 mM stock solution of this compound in DMSO.[3][12] Store at -20°C or -80°C.[3][12]

    • Further dilute the this compound stock solution in cell culture media to desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).

    • Prepare or obtain Wnt3a conditioned media to activate the Wnt pathway.

  • Treatment:

    • After 24 hours of cell incubation, remove the media.

    • Add fresh media containing the various concentrations of this compound.

    • To a subset of wells, add Wnt3a conditioned media to induce luciferase expression. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Following treatment, perform the luciferase assay according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if using a dual-reporter system).

    • Plot the normalized luciferase activity against the concentration of this compound.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability/Apoptosis Assay

This protocol outlines a method to assess the effect of this compound on the viability of Wnt-dependent cancer cells.

  • Cell Seeding:

    • Culture SW480 cells in an appropriate medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

    • Seed 5 x 10^3 cells per well in a 96-well plate.

    • Incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old media and add the media containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours.[5]

  • Cell Viability Measurement (MTT Assay Example):

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50.

Visualizations

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->Beta_Catenin_cyto Phosphorylates for degradation Proteasome Proteasome Beta_Catenin_cyto->Proteasome Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds p300 p300 TCF_LEF->p300 Recruits Transcription Transcription TCF_LEF->Transcription p300->Transcription This compound This compound This compound->p300 Inhibits interaction with β-catenin Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Transcription->Target_Genes

Caption: Canonical Wnt/β-catenin signaling pathway and this compound's point of inhibition.

Experimental_Workflow start Start seed_cells Seed STF293 cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_reagents Prepare Wnt3a CM and This compound dilutions incubate_24h_1->prepare_reagents treat_cells Treat cells with Wnt3a CM and this compound incubate_24h_1->treat_cells prepare_reagents->treat_cells incubate_24h_2 Incubate 24h treat_cells->incubate_24h_2 luciferase_assay Perform Dual-Luciferase Assay incubate_24h_2->luciferase_assay measure_luminescence Measure Luminescence luciferase_assay->measure_luminescence analyze_data Analyze Data (Normalize and calculate IC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Wnt/β-catenin reporter assay using this compound.

References

Application Notes and Protocols for Windorphen Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Windorphen is a novel small molecule inhibitor that selectively targets the canonical Wnt/β-catenin signaling pathway.[1] This pathway is a critical regulator of embryonic development and tissue homeostasis, and its aberrant activation is implicated in the progression of numerous cancers.[1] this compound exerts its effect by specifically disrupting the protein-protein interaction between β-catenin and its transcriptional coactivator, p300.[1] This targeted inhibition of β-catenin-mediated transcription makes this compound a promising candidate for anti-cancer therapy, particularly in tumors characterized by dysregulated Wnt signaling.[1]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse xenograft models, a crucial step in the preclinical evaluation of its anti-tumor efficacy. The following sections detail the mechanism of action, experimental workflows, and specific protocols for preparing and administering this compound, as well as methods for assessing its impact on tumor growth.

Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway plays a pivotal role in cell proliferation, differentiation, and survival. In many cancers, mutations in pathway components lead to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and recruits coactivators, such as CREB-binding protein (CBP) and the highly homologous p300, to drive the expression of target genes that promote tumorigenesis.

This compound specifically interrupts the interaction between the C-terminal transactivation domain of β-catenin and p300.[1] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes, thereby inhibiting cancer cell growth and survival. Notably, this compound has been shown to selectively affect tumor cells with perturbed Wnt signaling.[1]

Wnt_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylates for degradation BetaCatenin_nu β-catenin BetaCatenin_cyto->BetaCatenin_nu Translocates TCF_LEF TCF/LEF BetaCatenin_nu->TCF_LEF Binds p300 p300 TCF_LEF->p300 Recruits TargetGenes Target Gene Transcription p300->TargetGenes Activates This compound This compound This compound->p300 Inhibits interaction with β-catenin

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the administration of this compound in mouse xenograft models. These are based on established methodologies for similar small molecule inhibitors targeting the Wnt pathway, such as ICG-001 and PRI-724, due to the limited publicly available data specific to this compound. Researchers should optimize these protocols based on the specific cell line, mouse strain, and experimental goals.

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.

Materials:

  • Human cancer cell line with known Wnt pathway activation (e.g., colorectal, prostate cancer cell lines)

  • Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • 1 mL syringes with 27-30 gauge needles

  • Calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture cancer cells in complete medium until they reach 70-80% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

  • Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the prepared flank of the mouse.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

  • Initiate this compound treatment when tumors reach a predetermined size (e.g., 100-200 mm3).

Protocol 2: Preparation and Administration of this compound

This protocol outlines the preparation and administration of this compound to tumor-bearing mice. The exact dosage and administration route should be determined through dose-escalation studies. The following are suggested starting points based on similar compounds.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., DMSO, PEG300, Tween 80, saline)

  • Syringes and needles appropriate for the chosen administration route

Vehicle Preparation (Example): A common vehicle for in vivo administration of small molecules is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be sterile-filtered.

Administration Routes and Dosages (Suggested Starting Points):

Route of AdministrationSuggested Starting DoseFrequency
Intraperitoneal (IP)25-50 mg/kgDaily or every other day
Oral Gavage (PO)50-100 mg/kgDaily
Intravenous (IV)5-10 mg/kgTwice or three times a week

Procedure:

  • Preparation of this compound Solution:

    • On the day of administration, dissolve this compound in the chosen vehicle to the desired final concentration.

    • Ensure the solution is homogenous and free of particulates. Gentle warming and vortexing may be required.

  • Administration:

    • Intraperitoneal (IP) Injection: Restrain the mouse and inject the this compound solution into the lower right or left quadrant of the abdomen.

    • Oral Gavage (PO): Use a proper gavage needle to administer the solution directly into the stomach.

    • Intravenous (IV) Injection: Typically administered via the tail vein. This route requires significant technical skill.

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • Continue to measure tumor volume as described in Protocol 1.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized to allow for clear comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupNumber of Animals (n)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control101500 ± 1500
This compound (25 mg/kg, IP)10825 ± 9545
This compound (50 mg/kg, IP)10450 ± 6070
Positive Control (e.g., Doxorubicin)10300 ± 4580

Table 2: Example of Animal Body Weight Data

Treatment GroupMean Body Weight at Day 0 (g) ± SEMMean Body Weight at Day 21 (g) ± SEMPercent Change in Body Weight (%)
Vehicle Control20.5 ± 0.522.0 ± 0.6+7.3
This compound (25 mg/kg, IP)20.3 ± 0.421.5 ± 0.5+5.9
This compound (50 mg/kg, IP)20.6 ± 0.520.1 ± 0.7-2.4
Positive Control (e.g., Doxorubicin)20.4 ± 0.618.5 ± 0.8-9.3

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow CellCulture 1. Cancer Cell Culture CellHarvest 2. Cell Harvest and Preparation CellCulture->CellHarvest Xenograft 3. Subcutaneous Xenograft Implantation CellHarvest->Xenograft TumorGrowth 4. Tumor Growth Monitoring Xenograft->TumorGrowth Randomization 5. Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment 6. This compound Administration Randomization->Treatment DataCollection 7. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection DataCollection->Treatment Repeated Cycles Endpoint 8. Study Endpoint and Tumor Excision DataCollection->Endpoint Analysis 9. Data Analysis and Reporting Endpoint->Analysis

Caption: Workflow for this compound efficacy testing in a mouse xenograft model.

Conclusion

The protocols and guidelines presented in these application notes provide a solid framework for the in vivo evaluation of this compound in mouse xenograft models. By specifically targeting the β-catenin/p300 interaction within the Wnt signaling pathway, this compound represents a promising therapeutic strategy for a variety of cancers. Rigorous preclinical testing, as outlined here, is essential to determine its efficacy and safety profile, paving the way for potential clinical development. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to contribute to the growing body of knowledge on this novel anti-cancer agent.

References

Application Notes: Measuring the Effect of Windorphen on β-Catenin Levels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis.[1][2] Aberrant signaling is linked to various diseases, particularly cancer.[3] A key event in this pathway is the regulation of the cytoplasmic concentration of β-catenin.[2][4] In the absence of a Wnt signal, a "destruction complex" (including APC, Axin, and GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation.[1][2] Wnt ligand binding to its receptor complex inhibits this process, leading to β-catenin accumulation, nuclear translocation, and activation of target gene transcription.[1][3][4]

Windorphen is a hypothetical small molecule inhibitor designed to modulate β-catenin levels. These application notes provide a comprehensive guide for researchers to quantify the effects of this compound on β-catenin concentration, localization, and transcriptional activity using standard cell and molecular biology techniques.

Wnt/β-Catenin Signaling Pathway

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the central role of β-catenin and the potential inhibitory target for a compound like this compound. In the "OFF" state, β-catenin is degraded. In the "ON" state, stabilized β-catenin translocates to the nucleus to activate gene transcription.

Caption: Canonical Wnt/β-catenin signaling pathway.

Recommended Experimental Workflow

A multi-faceted approach is recommended to thoroughly investigate this compound's effect. This workflow proceeds from quantifying total protein levels to assessing functional transcriptional outcomes.

Workflow Experimental Workflow for this compound Analysis cluster_setup Experimental Setup cluster_analysis Biochemical & Functional Analysis CellCulture 1. Cell Culture (e.g., HEK293T, SW480) Treatment 2. Treatment (Vehicle vs. This compound doses) CellCulture->Treatment WB 3a. Western Blot (Total & Phospho-β-catenin) Treatment->WB ELISA 3b. ELISA (Quantitative β-catenin levels) Treatment->ELISA IF 3c. Immunofluorescence (Cellular Localization) Treatment->IF Reporter 3d. Luciferase Reporter Assay (TCF/LEF Activity) Treatment->Reporter Data 4. Data Analysis & Interpretation WB->Data ELISA->Data IF->Data Reporter->Data

Caption: Overall experimental workflow.

Protocols

Western Blotting for Total and Phospho-β-catenin

This technique is used to semi-quantitatively detect changes in the levels of total β-catenin and its phosphorylated forms, which are indicative of degradation.

Protocol:

  • Cell Lysis:

    • Culture cells (e.g., HEK293T) to 80-90% confluency and treat with various concentrations of this compound for the desired time.

    • Wash cells twice with ice-cold PBS.[5]

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody against total β-catenin (e.g., 1:1000 dilution) or phospho-β-catenin (e.g., Ser33/37/Thr41, 1:1000 dilution) overnight at 4°C with gentle shaking.[6][7]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[6]

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.

    • Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to normalize protein levels.

ELISA for Quantitative Measurement of β-catenin

An Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative measurement of total β-catenin protein in cell lysates.[8][9]

Protocol:

  • Sample Preparation: Prepare cell lysates as described in the Western Blotting protocol. Dilute lysates to a final concentration within the detection range of the kit (e.g., 0.1-1.0 mg/mL).[9]

  • ELISA Procedure (based on a typical sandwich ELISA kit):

    • Add standards and diluted samples to the wells of the microplate pre-coated with a β-catenin capture antibody.[10][11]

    • Incubate for 90 minutes at room temperature or as per the manufacturer's instructions.

    • Wash the wells several times with the provided wash buffer to remove unbound proteins.[12]

    • Add a biotin-conjugated detection antibody specific for β-catenin and incubate.[12]

    • Wash the wells again.

    • Add Streptavidin-HRP conjugate and incubate.[12]

    • Wash the wells a final time.

    • Add TMB substrate solution, which will develop a blue color in proportion to the amount of β-catenin.[12][13]

    • Stop the reaction by adding a stop solution, which turns the color to yellow.[12]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the β-catenin concentration in samples by interpolating from the standard curve.[9]

Immunofluorescence for β-catenin Cellular Localization

This method visualizes the subcellular location of β-catenin, specifically its translocation from the cytoplasm to the nucleus upon Wnt pathway activation.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a 6-well or 24-well plate and allow them to adhere.[14]

    • Treat cells with this compound, a positive control (e.g., Wnt3a ligand or LiCl), and a vehicle control.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[15]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.[16]

  • Staining:

    • Block non-specific antibody binding by incubating with 1% BSA or 10% normal goat serum in PBS for 30-60 minutes.

    • Incubate with the primary β-catenin antibody (1:200-1:500 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[16]

    • Wash three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI or Hoechst stain for 5-10 minutes.

  • Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize and capture images using a fluorescence or confocal microscope. Analyze for changes in nuclear vs. cytoplasmic β-catenin staining intensity.

TOP/FOP Flash Luciferase Reporter Assay

This is a functional assay to measure β-catenin-mediated transcriptional activity.[17] The TOP Flash plasmid contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene, while the FOP Flash plasmid contains mutated, non-functional binding sites and serves as a negative control.[18][19]

Protocol:

  • Transfection:

    • Seed cells (e.g., HEK293T) in a 24-well or 96-well plate.

    • Co-transfect cells with either the TOP Flash or FOP Flash plasmid along with a Renilla luciferase plasmid (e.g., pRL-TK) using a suitable transfection reagent. The Renilla plasmid serves as an internal control for transfection efficiency.[17][18]

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing this compound, a positive control (e.g., Wnt3a), and a vehicle control.

  • Lysis and Measurement:

    • Incubate for another 18-24 hours.

    • Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.

    • Measure both Firefly (from TOP/FOP Flash) and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[19]

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the TOP/FOP ratio to determine the specific β-catenin-dependent transcriptional activity.[18][20]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: ELISA Quantification of Total β-catenin

Treatment GroupConcentration (μM)Mean β-catenin (ng/mg lysate) ± SD% Change from Vehicle
Vehicle Control0150.5 ± 12.10%
This compound1125.2 ± 9.8-16.8%
This compound1075.8 ± 6.5-49.6%
This compound5030.1 ± 4.2-79.9%
Positive Control (Wnt3a)100 ng/mL295.4 ± 20.3+96.3%

Table 2: TOP/FOP Flash Luciferase Assay Results

Treatment GroupConcentration (μM)Normalized TOP/FOP Ratio ± SDFold Change vs. Vehicle
Vehicle Control015.2 ± 1.81.0
This compound110.5 ± 1.10.69
This compound104.1 ± 0.50.27
This compound501.8 ± 0.30.12
Positive Control (LiCl)20 mM95.6 ± 8.76.29

Logical Flow Diagram for Compound Validation

This diagram outlines the decision-making process for validating a hit compound like this compound.

LogicFlow decision decision start Start: Identify Hit (e.g., 'this compound') screen1 Primary Screen: Luciferase Reporter Assay start->screen1 endpoint endpoint check1 Does it inhibit TCF/LEF activity? screen1->check1 screen2 Secondary Screen: ELISA or Western Blot check1->screen2 Yes discard Discard or Re-evaluate: Compound is off-target or has other mechanism check1->discard No check2 Does it decrease total β-catenin levels? screen2->check2 screen3 Tertiary Screen: Immunofluorescence check2->screen3 Yes check2->discard No check3 Does it prevent nuclear translocation of β-catenin? screen3->check3 validate Validated Hit: Proceed to further studies (e.g., in vivo models) check3->validate Yes check3->discard No

Caption: Logical workflow for validating a β-catenin inhibitor.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Windorphen as a Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Windorphen is a selective small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It functions by disrupting the protein-protein interaction between the C-terminal transactivation domain of β-catenin and the transcriptional coactivator p300, without affecting the interaction between β-catenin and CREB-binding protein (CBP).[1] This specific mechanism of action makes this compound an excellent positive control for high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of Wnt/β-catenin signaling, particularly those targeting downstream components of the pathway.

These application notes provide detailed protocols for utilizing this compound as a control in two common HTS assay formats: a cell-based luciferase reporter assay and a biochemical protein-protein interaction assay.

Signaling Pathway

The canonical Wnt/β-catenin signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease, including cancer.[1] In the "off" state, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors and coactivators, such as p300 and CBP, to activate the transcription of target genes. This compound specifically inhibits the interaction between β-catenin and p300, thereby suppressing gene transcription.[1]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto promotes degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds p300 p300 beta_catenin_nuc->p300 recruits CBP CBP beta_catenin_nuc->CBP recruits TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates p300->TCF_LEF CBP->TCF_LEF This compound This compound This compound->p300 inhibits interaction with β-catenin

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables provide representative data from HTS assays using this compound as a positive control.

Table 1: Dose-Response of this compound in a TCF/LEF Luciferase Reporter Assay

This compound Concentration (µM)Average Luminescence (RLU)Standard Deviation% Inhibition
0 (Vehicle Control)1,500,00075,0000
0.11,350,00067,50010
0.51,050,00052,50030
1.0825,00041,25045
1.5 750,000 37,500 50 (IC50) [1]
5.0300,00015,00080
10.0150,0007,50090
50.075,0003,75095

Table 2: Performance Metrics of the TCF/LEF Luciferase Reporter Assay

ParameterValueDescription
Z'-factor> 0.5A measure of assay quality, with > 0.5 indicating an excellent assay.
Signal-to-Background (S/B)> 10The ratio of the signal from the positive control to the negative control.
Coefficient of Variation (CV%)< 15%A measure of the variability of the data.

Table 3: Hit Identification from a Primary Screen of 10,000 Compounds

CategoryNumber of Compounds
Total Compounds Screened10,000
Primary Hits (>50% inhibition)150
Confirmed Hits (from dose-response)25
Potent Hits (IC50 < 1 µM)5

Experimental Protocols

Protocol 1: TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the activity of the TCF/LEF transcription factors, which are activated by β-catenin. Inhibition of the Wnt/β-catenin pathway results in a decrease in luciferase expression and, consequently, a lower luminescent signal.

Materials:

  • HEK293T cells (or other suitable cell line) stably expressing a TCF/LEF-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Wnt3a conditioned medium or recombinant Wnt3a protein

  • This compound (positive control)

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-TCF/LEF cells in 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO, and then dilute in culture medium to the final desired concentrations (e.g., 0.1 to 50 µM).

    • Add 5 µL of the compound dilutions to the appropriate wells.

    • Add 5 µL of DMSO-containing medium to the control wells.

  • Wnt Pathway Activation: Add 5 µL of Wnt3a conditioned medium (or recombinant Wnt3a) to all wells except the negative control wells to stimulate the Wnt/β-catenin pathway.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a potent inhibitor or no Wnt3a stimulation (100% inhibition).

  • Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition.

HTS_Workflow Start Start CellSeeding Seed Cells in 384-well Plates Start->CellSeeding CompoundAddition Add Test Compounds & this compound Control CellSeeding->CompoundAddition WntActivation Activate Wnt Pathway (e.g., Wnt3a) CompoundAddition->WntActivation Incubation Incubate (18-24 hours) WntActivation->Incubation LuminescenceReading Add Luciferase Reagent & Read Luminescence Incubation->LuminescenceReading DataAnalysis Data Analysis (Calculate % Inhibition, IC50) LuminescenceReading->DataAnalysis HitIdentification Hit Identification & Confirmation DataAnalysis->HitIdentification End End HitIdentification->End

Caption: High-throughput screening workflow for a TCF/LEF luciferase reporter assay.
Protocol 2: AlphaScreen Assay for β-catenin/p300 Interaction

This biochemical assay directly measures the interaction between β-catenin and p300. This compound is used as a positive control to demonstrate the disruption of this interaction.

Materials:

  • Recombinant human β-catenin protein (e.g., GST-tagged)

  • Recombinant human p300 protein (e.g., His-tagged)

  • Glutathione-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound (positive control)

  • DMSO (vehicle control)

  • White, opaque 384-well ProxiPlates

  • AlphaScreen-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of GST-β-catenin and Glutathione Donor beads in assay buffer.

    • Prepare a solution of His-p300 in assay buffer.

    • Prepare a serial dilution of this compound in DMSO and then in assay buffer.

  • Assay Assembly:

    • To each well of a 384-well plate, add 5 µL of the this compound dilution or vehicle control.

    • Add 5 µL of the His-p300 solution.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the GST-β-catenin/Donor bead solution.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the Nickel Chelate Acceptor beads.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Signal Detection: Read the plate on an AlphaScreen-compatible reader.

Data Analysis:

  • The AlphaScreen signal is proportional to the interaction between β-catenin and p300.

  • Calculate the percentage inhibition of the signal for each this compound concentration relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

This compound serves as a valuable and specific positive control for HTS assays targeting the Wnt/β-catenin signaling pathway. Its well-defined mechanism of action, specifically disrupting the β-catenin/p300 interaction, allows for the confident identification and characterization of novel inhibitors acting downstream in the pathway. The protocols provided herein offer robust and reproducible methods for utilizing this compound in both cell-based and biochemical HTS campaigns.

References

Application Notes and Protocols for the Synthesis and SAR Studies of Windorphen Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Windorphen derivatives and protocols for their subsequent structure-activity relationship (SAR) studies. This compound is a small molecule inhibitor of the Wnt signaling pathway, which plays a crucial role in embryonic development and oncogenesis. It selectively targets the interaction between β-catenin and the transcriptional coactivator p300, making it an attractive scaffold for the development of novel therapeutics.

Wnt/β-Catenin Signaling Pathway and the Role of this compound

The canonical Wnt signaling pathway is integral to cell proliferation, differentiation, and fate determination.[1] In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, GSK3, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[1] In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors and recruits co-activators such as p300/CBP to initiate the transcription of Wnt target genes.[2][3]

This compound exerts its inhibitory effect by disrupting the interaction between the C-terminal transactivation domain of β-catenin and the histone acetyltransferase (HAT) p300.[2][4] This prevents the recruitment of the transcriptional machinery necessary for the expression of genes that drive proliferation in Wnt-dependent cancers.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1α) Dsh->DestructionComplex inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto phosphorylates for degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome degraded by BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocates to TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds p300 p300 TCF_LEF->p300 recruits TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) p300->TargetGenes activates transcription of This compound This compound This compound->p300 inhibits interaction with β-catenin Transcription Transcription TargetGenes->Transcription Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Suzuki Cross-Coupling IsatoicAnhydride Isatoic Anhydride (or 2-aminobenzoic acid) AmideCore 2-Amino-N-(R1-phenyl)benzamide IsatoicAnhydride->AmideCore Aniline Substituted Aniline (R1) Aniline->AmideCore BromoAmide Brominated Amide Core AmideCore->BromoAmide Bromination (NBS) WindorphenDerivative This compound Derivative BromoAmide->WindorphenDerivative BoronicAcid Aryl Boronic Acid (R2) BoronicAcid->WindorphenDerivative SAR_Workflow cluster_synthesis Derivative Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_sar SAR Analysis Synthesis Synthesize this compound Derivatives (Vary R1 and R2) HAT_Assay p300 HAT Inhibition Assay (Determine IC50) Synthesis->HAT_Assay PPI_Assay β-catenin/p300 Interaction Assay (AlphaScreen, Determine IC50) Synthesis->PPI_Assay SAR_Table Compile SAR Data Table HAT_Assay->SAR_Table Zebrafish_Assay Zebrafish Wnt Signaling Assay (e.g., Fin Regeneration) PPI_Assay->Zebrafish_Assay Select Potent Compounds PPI_Assay->SAR_Table Zebrafish_Assay->SAR_Table Analysis Analyze Structure-Activity Relationships SAR_Table->Analysis

References

Application Notes: Elucidating Gene Expression Changes Induced by Windorphen using RNA-Seq

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Windorphen is a small molecule inhibitor that selectively targets the canonical Wnt/β-catenin signaling pathway.[1][2] Its mechanism of action involves the disruption of the protein-protein interaction between β-catenin and the transcriptional co-activator p300, a histone acetyltransferase.[1][2] This inhibition prevents the transcription of Wnt target genes, which are crucial for numerous developmental processes and are often dysregulated in diseases like cancer.[2][3] RNA sequencing (RNA-seq) is a powerful, high-throughput method used to analyze the transcriptome of a biological sample, providing a comprehensive snapshot of gene expression at a given moment.[4][5][6] By employing RNA-seq, researchers can systematically identify and quantify the changes in gene expression that occur in response to this compound treatment, thereby elucidating its precise biological effects and identifying potential therapeutic targets.

Principle of Application

This protocol details the use of this compound to treat a relevant cell line (e.g., a Wnt-dependent cancer cell line like colorectal cancer SW480 or HEK293 cells with a Wnt reporter) followed by RNA-seq to profile the resulting transcriptomic changes. The workflow involves cell culture, treatment with this compound, extraction of high-quality total RNA, preparation of sequencing libraries, and bioinformatic analysis of the sequencing data. The primary goal is to identify genes and signaling pathways that are significantly up- or down-regulated by this compound. This is achieved by comparing the transcriptomes of this compound-treated cells to vehicle-treated control cells. The resulting list of differentially expressed genes (DEGs) can be used for downstream functional enrichment and pathway analysis to understand the broader biological impact of inhibiting the β-catenin/p300 interaction.[7][8][9]

Audience

These notes and protocols are intended for researchers, scientists, and drug development professionals in the fields of molecular biology, oncology, and pharmacology who are interested in studying the Wnt signaling pathway and the effects of small molecule inhibitors.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Maintenance : Culture a Wnt-dependent cancer cell line (e.g., SW480) in an appropriate medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified incubator with 5% CO₂.

  • Seeding : Seed 1 x 10⁶ cells into 6-well plates. Prepare at least three biological replicates for the treatment group and three for the control group. Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.

  • Preparation of this compound Stock : Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Treatment :

    • For the treatment group , dilute the this compound stock solution in a fresh culture medium to a final concentration of 10 µM (or an empirically determined optimal concentration). Remove the old medium from the cells and add the this compound-containing medium.

    • For the control group , prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%) as the treatment group. Remove the old medium and add the vehicle control medium.

  • Incubation : Incubate the cells for 24 hours (or a time point determined to be optimal for observing changes in target gene expression).

  • Harvesting : After incubation, wash the cells once with ice-cold PBS. Lyse the cells directly in the well by adding 1 mL of TRIzol™ Reagent or a similar lysis buffer, and proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quality Control
  • RNA Extraction : Extract total RNA from the lysed cells using a TRIzol-based method or a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.[10]

  • RNA Quantification : Measure the RNA concentration using a spectrophotometer such as a NanoDrop. The A260/A280 ratio should be between 1.8 and 2.1.

  • RNA Quality Assessment : Assess the RNA integrity by calculating an RNA Integrity Number (RIN) using an Agilent Bioanalyzer or a similar instrument. A RIN value ≥ 8 is recommended for high-quality RNA-seq library preparation.[11]

Protocol 3: RNA-Seq Library Preparation and Sequencing
  • Library Preparation : Starting with 1 µg of total RNA per sample, prepare sequencing libraries using a commercial kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This process typically involves:

    • mRNA Isolation : Poly(A) selection to enrich for messenger RNA.

    • Fragmentation : Fragmentation of the enriched mRNA.

    • cDNA Synthesis : First and second-strand cDNA synthesis.

    • End Repair and Adenylation : Creating blunt ends and adding a single 'A' base to the 3' ends.

    • Adapter Ligation : Ligation of sequencing adapters.

    • Amplification : PCR amplification to enrich the adapter-ligated fragments.

  • Library Quality Control : Validate the quality and size distribution of the prepared libraries using a Bioanalyzer. Quantify the libraries accurately using qPCR.

  • Sequencing : Pool the libraries and sequence them on an Illumina sequencing platform (e.g., NovaSeq) to generate 50 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.

Protocol 4: Bioinformatic Data Analysis
  • Quality Control of Raw Reads : Assess the quality of the raw sequencing reads using a tool like FastQC.

  • Read Trimming : Remove adapter sequences and low-quality bases using a tool like Trimmomatic.

  • Alignment : Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.

  • Read Quantification : Generate a count matrix that tallies the number of reads mapping to each gene using tools like featureCounts or HTSeq.[5]

  • Differential Gene Expression (DGE) Analysis : Perform DGE analysis using R packages like DESeq2 or edgeR, which model the raw counts and identify genes that are statistically different between the this compound-treated and control groups.[5][12] The output will be a list of genes with associated log2 fold changes, p-values, and adjusted p-values (FDR).[7][12]

  • Pathway and Functional Enrichment Analysis : Use the list of differentially expressed genes (e.g., those with an FDR < 0.05) as input for pathway analysis using tools like GSEA, DAVID, or packages like clusterProfiler in R.[8][13][14] This will identify enriched Gene Ontology (GO) terms and KEGG pathways, providing biological insights into the effects of this compound.[14][15]

Data Presentation

Quantitative data from the RNA-seq experiment should be summarized in clear, structured tables.

Table 1: Top 10 Down-Regulated Genes in Response to this compound Treatment

Gene Symbol Log2 Fold Change p-value Adjusted p-value (FDR)
AXIN2 -3.58 1.2e-50 4.5e-46
MYC -2.91 3.4e-45 6.2e-41
CCND1 -2.55 7.8e-42 9.1e-38
LEF1 -4.10 1.5e-38 1.2e-34
NKD1 -3.22 9.0e-35 5.6e-31
TCF7 -2.89 4.3e-33 2.1e-29
WISP1 -2.15 8.1e-30 3.3e-26
FGF20 -3.76 2.2e-28 7.9e-25
SP5 -4.50 6.7e-27 2.0e-23
LGR5 -3.98 1.9e-25 5.1e-22

(Note: Data are illustrative and represent typical Wnt pathway target genes.)

Table 2: KEGG Pathway Enrichment Analysis of Differentially Expressed Genes

KEGG Pathway ID Pathway Description Gene Count p-value Adjusted p-value (FDR)
hsa04310 Wnt signaling pathway 45 1.5e-18 4.0e-16
hsa04110 Cell cycle 38 2.3e-12 3.1e-10
hsa05200 Pathways in cancer 62 5.0e-10 4.5e-08
hsa04510 Focal adhesion 35 1.1e-08 7.8e-07
hsa04151 PI3K-Akt signaling pathway 41 3.4e-07 1.9e-05

(Note: Data are illustrative.)

Mandatory Visualizations

Signaling Pathway Diagram

Windorphen_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD binds DVL Dishevelled (DVL) FZD->DVL activates LRP LRP5/6 DestructionComplex Destruction Complex DVL->DestructionComplex inhibits GSK3B GSK3β AXIN AXIN APC APC BetaCatenin β-catenin BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates DestructionComplex->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF p300 p300 p300->TCF_LEF TargetGenes Wnt Target Genes (e.g., AXIN2, MYC) TCF_LEF->TargetGenes activate transcription This compound This compound This compound->BetaCatenin_nuc inhibits interaction This compound->p300

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Workflow Diagram

RNA_Seq_Workflow cluster_experimental Experiment cluster_bioinformatics Bioinformatics Analysis start Start: Cell Culture (e.g., SW480 cells) treatment Treatment Group: This compound (10 µM) start->treatment control Control Group: Vehicle (DMSO) start->control harvest Cell Harvest & Lysis (24 hours post-treatment) treatment->harvest control->harvest rna_extraction Total RNA Extraction (DNase Treatment) harvest->rna_extraction qc1 RNA Quality Control (NanoDrop & Bioanalyzer) rna_extraction->qc1 library_prep mRNA Library Preparation (Poly-A Selection, Fragmentation, cDNA Synthesis) qc1->library_prep qc2 Library Quality Control (Bioanalyzer & qPCR) library_prep->qc2 sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) qc2->sequencing qc3 Raw Read QC (FastQC) sequencing->qc3 align Alignment to Reference Genome (STAR) qc3->align quant Gene Expression Quantification (featureCounts) align->quant dge Differential Expression Analysis (DESeq2) quant->dge pathway Pathway & GO Enrichment Analysis (GSEA) dge->pathway end End: Biological Interpretation pathway->end

Caption: Experimental and bioinformatic workflow for RNA-seq analysis.

References

Troubleshooting & Optimization

Troubleshooting Windorphen insolubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Windorphen. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It functions by selectively targeting the coactivator p300, thereby disrupting the interaction between p300 and the C-terminal transactivation domain of β-catenin-1.[1] This inhibition is specific to β-catenin-1 and does not affect its interaction with CBP. This disruption prevents the transcription of Wnt target genes.

Q2: What is the primary solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO.

Q3: What is the recommended storage condition for this compound stock solutions?

Store the DMSO stock solution of this compound at -20°C for short-term storage and -80°C for long-term storage to maintain its stability.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

No, this compound is a hydrophobic compound with poor aqueous solubility. Direct dissolution in aqueous solutions will likely result in precipitation. It is essential to first dissolve it in an organic solvent like DMSO to create a stock solution.

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

This guide addresses common problems researchers face when preparing working solutions of this compound in aqueous buffers and cell culture media.

Problem 1: Precipitation upon dilution of DMSO stock in aqueous buffer or media.

  • Cause: this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into a larger volume of aqueous buffer or media, the decreased concentration of the organic solvent can cause the compound to precipitate out of the solution.[2]

  • Solution:

    • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experimental setup to minimize solvent-induced artifacts and toxicity. A final DMSO concentration of less than 1%, and ideally at or below 0.1%, is generally recommended for most cell culture experiments to avoid cytotoxicity.[3][4][5][6]

    • Stepwise Dilution: Instead of directly adding the concentrated DMSO stock to the full volume of aqueous solution, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of the aqueous solution while vortexing or mixing vigorously. Then, add this intermediate dilution to the final volume.

    • Pre-warm Aqueous Solution: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the this compound-DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your medium.

    • Sonication: Brief sonication of the final solution in a water bath sonicator can help to break up aggregates and improve dispersion. Use this method with caution as it can generate heat and potentially degrade the compound.

    • Use of Co-solvents or Surfactants (for in vitro assays): For non-cell-based assays, consider the use of solubility-enhancing excipients. Pluronic F-68 or Tween® 80 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions. However, their effects on your specific assay must be validated.

Problem 2: Cloudiness or visible particles in the final working solution.

  • Cause: This is another indication of precipitation or the formation of micro-precipitates that may not be immediately visible as large crystals.

  • Solution:

    • Visual Inspection: Always visually inspect your final working solution against a light source for any signs of cloudiness or particulate matter.

    • Filtration: If you observe cloudiness, you can try to filter the solution through a 0.22 µm syringe filter. However, be aware that this may remove some of the precipitated (and thus active) compound, leading to a lower effective concentration. It is crucial to determine if the filtered solution still retains the desired biological activity.

    • Re-dissolving: If filtration is not an option, try to re-dissolve the precipitate by adding a small amount of DMSO, followed by gentle warming and vortexing. Be mindful of the final DMSO concentration.

Problem 3: Inconsistent experimental results or loss of compound activity.

  • Cause: Inconsistent solubility and precipitation can lead to variability in the actual concentration of this compound in your experiments, resulting in poor reproducibility. The compound may also degrade in aqueous solutions over time.

  • Solution:

    • Freshly Prepare Working Solutions: Always prepare fresh working solutions of this compound from the DMSO stock immediately before each experiment. Do not store diluted aqueous solutions for extended periods.

    • Solubility Testing: Before starting a large-scale experiment, perform a small-scale solubility test. Prepare your final working solution and visually inspect it for precipitation over the planned duration of your experiment at the intended temperature.

    • Vehicle Control: Always include a vehicle control in your experiments. This should be the same final concentration of DMSO (or other solvents) in the aqueous buffer or media as used for your this compound-treated samples. This will help you to distinguish the effects of the compound from those of the solvent.

Data Presentation

Table 1: General Solubility Characteristics of this compound

SolventSolubilityNotes
DMSO SolubleRecommended for preparing stock solutions.
Aqueous Buffers (e.g., PBS) Poorly SolubleProne to precipitation upon dilution from DMSO stock.
Cell Culture Media Poorly SolubleProne to precipitation, especially at higher concentrations.

Table 2: Recommended Maximum DMSO Concentrations in Cell Culture

Cell Type SensitivityRecommended Maximum DMSO ConcentrationPotential Effects
Most Cell Lines ≤ 0.5% - 1%Minimal to moderate cytotoxicity.
Sensitive Cell Lines (e.g., primary cells, stem cells) ≤ 0.1%Lower risk of cytotoxicity and off-target effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.

  • Serial Dilution (Recommended):

    • Perform an initial dilution of the 10 mM stock into a small volume of pre-warmed medium to create an intermediate concentration (e.g., 1 mM). Vortex gently immediately after adding the DMSO stock.

    • Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. Mix by gentle inversion or swirling.

  • Direct Dilution (for low final concentrations):

    • For very low final concentrations where the volume of DMSO stock to be added is minimal, you can directly add the stock solution to the final volume of pre-warmed medium while vortexing or swirling to ensure rapid and even dispersion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible and does not exceed the tolerance level of your specific cell line.

  • Use Immediately: Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualization

Windorphen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP56 LRP5/6 Co-receptor LRP56->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex Inhibits GSK3b GSK3β Axin Axin APC APC beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Destruction_Complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription p300 p300 p300->TCF_LEF Co-activation This compound This compound This compound->p300 Inhibits Interaction with β-catenin-1

Caption: this compound inhibits the Wnt/β-catenin pathway by targeting p300.

Troubleshooting_Workflow cluster_troubleshoot Start Start: Need to prepare This compound working solution Prep_Stock Prepare concentrated stock in 100% DMSO Start->Prep_Stock Dilute Dilute DMSO stock into aqueous solution (buffer/media) Prep_Stock->Dilute Check_Precipitate Observe for precipitation or cloudiness Dilute->Check_Precipitate No_Precipitate Solution is clear Check_Precipitate->No_Precipitate No Precipitate Precipitation observed Check_Precipitate->Precipitate Yes Use_Fresh Use freshly prepared solution immediately for experiment No_Precipitate->Use_Fresh Troubleshoot Troubleshooting Steps Precipitate->Troubleshoot Optimize_DMSO 1. Lower final DMSO concentration (≤0.1% recommended) Step_Dilute 2. Use stepwise dilution Warm 3. Gently pre-warm aqueous solution Sonicate 4. Brief sonication (use with caution)

Caption: Workflow for troubleshooting this compound insolubility.

References

How to overcome Windorphen degradation in long-term experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Windorphen Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and overcome this compound degradation in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound degradation and why does it occur?

This compound is a synthetic peptide therapeutic. Like many peptides, its stability can be compromised through various chemical and physical pathways. Degradation involves the alteration of this compound's covalent structure (chemical instability) or its higher-order structures (physical instability), leading to a loss of biological activity.[1] The primary degradation pathways for peptides like this compound are oxidation and hydrolysis.[2]

  • Oxidation: Certain amino acid residues within this compound, such as methionine or cysteine, are susceptible to reaction with molecular oxygen. This process can be accelerated by exposure to light, high temperatures, or the presence of trace metal ions.[3]

  • Hydrolysis: This is the cleavage of peptide bonds by the addition of a water molecule.[4] This reaction is highly dependent on the pH of the solution, with both acidic and alkaline conditions often accelerating the degradation rate at specific sites in the peptide sequence.[1]

Q2: What are the common signs of this compound degradation?

Degradation can manifest in several ways. It is crucial to monitor for these signs during your experiments:

  • Loss of Biological Efficacy: The most critical sign is a reduction or complete loss of the expected therapeutic effect in your assays.

  • Physical Changes: Visual indicators include the development of cloudiness or turbidity (aggregation), precipitation of the peptide out of solution, or a change in color (e.g., yellowing, which can indicate oxidation).[5]

  • Analytical Changes: When analyzed with techniques like High-Performance Liquid Chromatography (HPLC), degradation appears as a decrease in the main this compound peak area and the emergence of new peaks corresponding to degradation products.[2]

Q3: What environmental factors have the greatest impact on this compound stability?

Several factors can accelerate the degradation of this compound in an experimental setting. Key parameters to control are:

  • Temperature: Higher temperatures increase the rate of most chemical reactions, including hydrolysis and oxidation.

  • pH: The stability of peptide bonds is highly pH-dependent. The optimal pH for this compound in solution must be maintained using a suitable buffer system to minimize hydrolysis.[1][3]

  • Light Exposure: UV and fluorescent light can induce photo-oxidation, particularly for aromatic amino acid residues.[3]

  • Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound solutions can lead to aggregation and denaturation.[7]

Q4: How should I store and handle this compound to maximize its stability?

Proper storage and handling are critical for preventing degradation.

  • Long-Term Storage: this compound should be stored in its lyophilized (powder) form at -20°C or -80°C in a tightly sealed container with a desiccant.[8][9]

  • Reconstitution: Reconstitute the lyophilized powder using a recommended sterile buffer at the optimal pH. Once in solution, it is significantly less stable.

  • Working Aliquots: After reconstitution, divide the solution into single-use aliquots and store them frozen. This practice avoids multiple freeze-thaw cycles that can damage the peptide.[7]

  • Protection: Always protect both lyophilized powder and solutions from light.[6] When preparing solutions, consider using buffers that have been degassed or purged with an inert gas like nitrogen or argon to minimize dissolved oxygen.[6]

Troubleshooting Guides

Problem: My this compound solution appears cloudy and has reduced activity in my 30-day cell culture experiment.

Answer: Cloudiness, also known as turbidity, is a strong indicator of physical instability, specifically aggregation.[5] Aggregation occurs when individual peptide molecules cluster together, which can lead to a loss of solubility and biological function.[10] This is a common issue in long-term experiments where the peptide is incubated at 37°C for extended periods.

Recommended Actions:

  • Discard the Solution: Do not use a cloudy or precipitated solution, as the effective concentration is unknown and aggregates can cause non-specific effects in assays.

  • Optimize Formulation: For future long-term experiments, consider including stabilizing excipients in your culture medium or buffer.

    • Surfactants: Low concentrations of non-ionic surfactants can help prevent adsorption to surfaces and reduce aggregation.[11]

    • Sugars/Polyols: Sugars like sucrose or trehalose can stabilize the peptide's structure.[3]

  • Confirm with Analysis: If possible, analyze the cloudy solution using Size Exclusion Chromatography (SEC) to confirm the presence of high-molecular-weight aggregates.

Problem: I'm observing a new peak in my HPLC chromatogram after storing reconstituted this compound at 4°C for one week.

Answer: The appearance of a new peak, especially alongside a decrease in the main peak, suggests chemical degradation. Given the storage conditions, the most likely culprits are hydrolysis or deamidation. Deamidation is a common modification of asparagine (Asn) and glutamine (Gln) residues.

Recommended Actions:

  • Characterize the Degradant: If you have access to mass spectrometry (LC-MS), analyze the new peak to determine its molecular weight. A mass shift can often pinpoint the type of modification (e.g., deamidation results in a +1 Da mass increase).[12][13]

  • Adjust Storage Protocol: Storing reconstituted peptide in the refrigerator (2-8°C) is only suitable for very short-term use. For storage longer than 24 hours, it is mandatory to freeze single-use aliquots at -20°C or -80°C.[8]

  • Perform a Forced Degradation Study: To proactively identify potential degradation products, you can perform a forced degradation study by intentionally exposing this compound to harsh conditions (e.g., high/low pH, high temperature, oxidative stress). This helps in developing a stability-indicating analytical method.[14][15]

Data Presentation

Table 1: Summary of Common Degradation Pathways for this compound

Degradation PathwayCausal FactorsKey Amino Acids AffectedPrevention Strategy
Oxidation Oxygen, light exposure, trace metal ions[3]Met, Cys, Trp, His, TyrStore under inert gas, add antioxidants/chelators.[6][16]
Hydrolysis Acidic or alkaline pH, high temperature[1]Asp-Pro, Asp-GlyMaintain optimal pH with a buffer system.[6]
Deamidation Neutral to alkaline pH, high temperatureAsn, GlnControl pH and temperature.
Aggregation High concentration, temperature, agitation[5]Hydrophobic residuesAdd stabilizing excipients (sugars, surfactants).[17]

Table 2: Recommended Storage Conditions to Maximize this compound Shelf-Life

FormTemperatureDurationKey Considerations
Lyophilized -20°C to -80°CUp to several yearsStore in a desiccator, protect from light.[7][8]
Reconstituted 2-8°C< 24 hoursFor immediate use only.
Working Aliquots -20°C to -80°CUp to 3-6 monthsUse single-use aliquots to avoid freeze-thaw cycles.

Table 3: Hypothetical Data on the Effect of Formulation pH on this compound Stability at 25°C

Buffer pH% Remaining this compound (after 14 days)Visual Observation
4.085%Clear Solution
5.098%Clear Solution
6.096%Clear Solution
7.088%Slight Haze
8.075%Visible Precipitate

This table illustrates that the optimal stability for this compound in solution is around pH 5.0-6.0.

Experimental Protocols

Protocol 1: Assessing this compound Stability via Reversed-Phase HPLC (RP-HPLC)

This method is used to quantify the remaining intact this compound and detect the formation of degradation products over time.[18]

Methodology:

  • Sample Preparation: Prepare samples of this compound at a known concentration (e.g., 1 mg/mL) in the test buffer or formulation.

  • Time Points: Place the samples under the desired stability conditions (e.g., 4°C, 25°C, 40°C). At specified time points (e.g., T=0, 1 day, 7 days, 14 days), remove an aliquot for analysis.

  • Chromatography System: Use a C18 reversed-phase column suitable for peptide analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient Elution: Run a linear gradient from low %B to high %B over 30-60 minutes to elute this compound and any degradation products.

  • Detection: Monitor the column eluent using a UV detector at 214 nm or 280 nm.

  • Data Analysis: Calculate the purity of this compound at each time point by integrating the area of the main peak and expressing it as a percentage of the total peak area. A decrease in this percentage indicates degradation.[2]

Protocol 2: Procedure for a Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation pathways and products.[14][15]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a mild buffer (e.g., pH 6.0 phosphate buffer).

  • Apply Stress Conditions: Aliquot the stock solution and subject each aliquot to one of the following stress conditions for a defined period (e.g., 24-48 hours):

    • Acidic Hydrolysis: Add HCl to reach a final concentration of 0.1 M.

    • Basic Hydrolysis: Add NaOH to reach a final concentration of 0.1 M.

    • Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 0.1-1%.

    • Thermal Stress: Incubate at an elevated temperature (e.g., 60-70°C).

    • Photostability: Expose to high-intensity light according to ICH Q1B guidelines.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating method like the RP-HPLC protocol described above, preferably coupled with a mass spectrometer (LC-MS) for peak identification.[19][20]

Visualizations

Windorphen_Degradation_Pathway This compound Intact this compound Oxidized Oxidized this compound (e.g., Met-Sulfoxide) This compound->Oxidized O₂, Light, Metal Ions Hydrolyzed Hydrolyzed Fragments (Cleaved Peptide Bonds) This compound->Hydrolyzed High/Low pH, Temp. Aggregated Aggregated this compound (Non-covalent Oligomers) This compound->Aggregated Temp., Concentration Loss Loss of Biological Activity Oxidized->Loss Hydrolyzed->Loss Aggregated->Loss

Caption: Primary degradation pathways for the peptide therapeutic this compound.

Stability_Study_Workflow Prep 1. Prepare this compound in Test Formulations Store 2. Store Samples at ICH Conditions (e.g., 5°C, 25°C, 40°C) Prep->Store Pull 3. Pull Samples at Time Points (T=0, 1, 3, 6 months) Store->Pull Analyze 4. Analyze Samples (HPLC, MS, Activity Assay) Pull->Analyze Report 5. Report Data & Determine Shelf-Life Analyze->Report

Caption: Experimental workflow for a long-term this compound stability study.

Troubleshooting_Tree Start Observe loss of activity or visual change? Visual What is the visual change? Start->Visual Yes NoVisual No visual change. Potential micro-degradation. Start->NoVisual No Cloudy Cloudy / Precipitate Visual->Cloudy Cloudiness Color Color Change (Yellowing) Visual->Color Color Change ActionHPLC Run HPLC-MS to detect degradation products like hydrolysis or deamidation. NoVisual->ActionHPLC ActionAgg Indicates Aggregation. Discard. Use excipients (surfactants, sugars). Cloudy->ActionAgg ActionOx Indicates Oxidation. Discard. Use antioxidants, protect from light. Color->ActionOx

Caption: Decision tree for troubleshooting this compound degradation issues.

References

Optimizing Windorphen treatment time for maximum target inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Windorphen, a potent and selective inhibitor of the EGFR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective inhibitor of the Epidermal Growth factor Receptor (EGFR) tyrosine kinase.[1] It competitively binds to the ATP-binding site within the intracellular domain of the EGFR, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3] This blockade of EGFR signaling inhibits cell proliferation and can induce apoptosis (programmed cell death) in cancer cells that are dependent on this pathway for growth and survival.[2][3]

Q2: Which signaling pathways are affected by this compound treatment?

This compound primarily targets the EGFR signaling cascade. Upon activation by ligands like EGF or TGF-α, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins.[4][5][6] This initiates several downstream pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for regulating cell proliferation, differentiation, and survival.[4][6][7]

  • PI3K-AKT-mTOR Pathway: A major pathway controlling cell growth, metabolism, survival, and motility.[4][5][7]

  • JAK/STAT Pathway: Implicated in activating transcription of genes associated with cell survival.[4]

  • PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC) and is involved in calcium signaling.[6]

By inhibiting the initial EGFR phosphorylation, this compound effectively dampens the signal transduction through all of these critical pathways.

Windorphen_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ligand Ligand EGFR EGFR Ligand->EGFR Binds P-EGFR p-EGFR EGFR->P-EGFR Autophosphorylation This compound This compound This compound->P-EGFR Inhibits RAS_RAF RAS-RAF-MEK-ERK P-EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR P-EGFR->PI3K_AKT Activates Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream pathways.

Q3: How do I determine the optimal concentration and treatment time for this compound?

The optimal concentration and time are highly dependent on the cell line and experimental endpoint. The general approach involves a two-step process:

  • Dose-Response Experiment: Treat cells with a range of this compound concentrations for a fixed, intermediate time (e.g., 24 or 48 hours) to determine the IC50 (the concentration that inhibits 50% of the target or biological effect).

  • Time-Course Experiment: Using a concentration at or above the IC50, treat cells for various durations (e.g., 2, 6, 12, 24, 48 hours) to find the shortest time required to achieve maximum target inhibition without inducing excessive cell death, unless cytotoxicity is the endpoint.

Troubleshooting Guide

Problem 1: Lower than expected target inhibition after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Treatment Time The duration of treatment may be too short for this compound to achieve its maximal effect. Perform a time-course experiment (e.g., 1, 4, 8, 16, 24 hours) to identify the optimal treatment duration for your specific cell line.
Incorrect Drug Concentration The concentration of this compound may be too low. Perform a dose-response curve to determine the IC50 value for your cell line. Confirm the final concentration in your media is correct.
Cell Line Resistance The cell line may have intrinsic or acquired resistance mechanisms, such as mutations in downstream pathway components (e.g., KRAS) or activation of bypass signaling pathways.[8] Sequence key downstream genes and consider using combination therapies.
Drug Degradation Improper storage or handling may have led to the degradation of this compound. Ensure the compound is stored as recommended and prepare fresh solutions for each experiment.
Western Blotting Issues Technical issues with the Western blot can lead to weak signals. Ensure complete protein transfer, use appropriate blocking buffers (BSA is often recommended for phospho-antibodies), and use fresh, validated antibodies.[9][10]

Problem 2: High levels of cell death or cytotoxicity observed.

Possible Cause Troubleshooting Step
Concentration Too High The concentration of this compound may be excessively high, leading to off-target effects or acute toxicity.[11][12] Reduce the concentration to a level closer to the IC50 for target inhibition.
Treatment Time Too Long Prolonged exposure can lead to increased cytotoxicity. Reduce the treatment duration based on time-course experiments that assess both target inhibition and cell viability.
Cell Line Sensitivity Some cell lines are highly dependent on the EGFR pathway for survival and will undergo apoptosis even at low concentrations of this compound. This may be the expected outcome. Confirm with a cell viability assay like MTT or Trypan Blue exclusion.
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.

Data Presentation: Optimizing this compound Treatment

The following tables represent typical data from optimization experiments.

Table 1: Dose-Response of this compound on Target (p-EGFR) Inhibition at 24 hours.

This compound Conc. (nM)% p-EGFR Inhibition (vs. Vehicle)% Cell Viability
0 (Vehicle)0%100%
115%98%
1045%95%
50 (IC50) 52% 91%
10088%75%
50096%45%
100098%22%

Table 2: Time-Course of 100 nM this compound on Target (p-EGFR) Inhibition.

Treatment Time (Hours)% p-EGFR Inhibition (vs. Vehicle)% Cell Viability
00%100%
235%99%
675%96%
1290%92%
24 89% 75%
4891%55%

Based on this data, a treatment of 100 nM for 12-24 hours would be optimal for achieving maximum target inhibition with minimal impact on cell viability.

Experimental Workflow and Protocols

Optimization_Workflow start Start dose_response 1. Dose-Response Assay (e.g., 0-1000 nM for 24h) start->dose_response analyze_ic50 2. Analyze p-EGFR & Viability Determine IC50 dose_response->analyze_ic50 time_course 3. Time-Course Assay (Use IC50 conc. for 0-48h) analyze_ic50->time_course analyze_time 4. Analyze p-EGFR & Viability Select shortest time for max inhibition time_course->analyze_time optimal_cond Optimal Conditions Found analyze_time->optimal_cond

Caption: Workflow for optimizing this compound treatment time and concentration.
Protocol 1: Western Blot for Phospho-EGFR (p-EGFR) Detection

This protocol is for assessing the level of EGFR phosphorylation at a specific tyrosine residue (e.g., Tyr1173 or Tyr1068) as a direct measure of this compound's inhibitory activity.[13][14]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., A431, a human epidermoid carcinoma cell line) in 6-well plates and allow them to adhere overnight.

    • Starve cells in serum-free media for 4-6 hours to reduce basal EGFR activation.

    • Pre-treat cells with various concentrations of this compound (or vehicle control) for the desired amount of time (e.g., 2 hours).

    • Stimulate EGFR phosphorylation by adding EGF ligand (e.g., 100 ng/mL) for 10-15 minutes.[9][15]

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Phosphatase inhibitors are critical to preserve the phosphorylation state of the protein.[10]

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and 4x Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an 8-10% SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[9]

    • Incubate the membrane with primary antibody against p-EGFR (e.g., anti-pEGFR Tyr1173) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total EGFR or a housekeeping protein like β-actin.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

    • Quantify band intensity using densitometry software (e.g., ImageJ).

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (including a vehicle-only control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[16]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[17][19]

    • Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.[19]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[19]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

Reducing variability in experimental results with Windorphen.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Windorphen, a novel selective inhibitor of Kinase X (KX). This resource is designed to assist researchers, scientists, and drug development professionals in reducing experimental variability and ensuring robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase X (KX), a critical upstream regulator of the MAPK/ERK signaling pathway. By binding to the ATP pocket of KX, this compound prevents the phosphorylation and subsequent activation of its downstream targets, leading to a reduction in cell proliferation and survival in KX-dependent cancer cell lines.

Q2: In which experimental models is this compound expected to be effective?

A2: this compound is most effective in preclinical models, such as cancer cell lines and patient-derived xenografts, that exhibit hyperactivation of the MAPK/ERK pathway driven by mutations or overexpression of Kinase X. Efficacy may be limited in models where alternative signaling pathways drive proliferation.

Q3: What are the most common sources of variability in experiments with this compound?

A3: The most common sources of variability include inconsistencies in cell culture practices, suboptimal this compound concentration or treatment duration, interference from serum proteins, and technical variations in downstream assays like Western blotting.[1][2] Addressing these factors is critical for obtaining reproducible data.

Troubleshooting Guides

Issue 1: High variability in cell viability/proliferation assays (e.g., MTT, CellTiter-Glo).
  • Question: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?

  • Answer: Variability in cell-based assays is a frequent challenge.[1] Several factors related to your experimental setup and cell handling can contribute to this issue.

    • Cell Culture Conditions: Ensure that cell passage number is low and consistent across experiments to prevent phenotypic drift.[2] Maintain a consistent cell seeding density, as this can affect cell health and responsiveness to treatment.[3][4][5]

    • Serum Concentration: Serum proteins can bind to kinase inhibitors, reducing their effective concentration.[6][7] Consider reducing serum concentration or performing a serum starvation period prior to short-term treatments to obtain more consistent results.[8] However, for long-term experiments, serum starvation may induce cellular stress.[8]

    • Edge Effects: In multi-well plates, wells on the outer edges are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

    • Automation: Human handling, especially pipetting, can introduce significant variability.[1] If available, using automated liquid handlers for cell plating and drug addition can improve consistency.[9]

Issue 2: Inconsistent inhibition of KX phosphorylation in Western Blots.
  • Question: I am seeing variable levels of phosphorylated KX (p-KX) in my Western blots, even at the same this compound concentration. How can I improve this?

  • Answer: Quantitative Western blotting requires careful optimization to ensure accuracy and reproducibility.[10][11]

    • Loading Amount: Ensure you are working within the linear range of detection for both your target protein (p-KX) and loading control.[10][11][12] Overloading the gel is a common issue that leads to signal saturation and inaccurate quantification.[13] Perform a dilution series of your lysate to determine the optimal protein loading amount.

    • Normalization: Housekeeping proteins (e.g., GAPDH, β-actin) can have variable expression under different experimental conditions.[14] Total protein normalization, where the target protein signal is normalized to the total amount of protein in the lane, is a more reliable method.[14]

    • Antibody Dilutions: Optimize the concentrations of both primary and secondary antibodies to ensure a specific signal without saturation.[13]

    • Consistent Protocols: Adhere to a standardized protocol for all steps, from sample lysis to imaging, to minimize technical variability.

Issue 3: Discrepancy between in vitro kinase assay and cell-based assay results.
  • Question: this compound shows high potency in my in vitro kinase assay, but a much lower potency in cell-based assays. Why is there a difference?

  • Answer: A potency shift between biochemical and cellular assays is common for kinase inhibitors.[15]

    • Cellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations that are much lower than the millimolar levels found inside a cell. As this compound is an ATP-competitive inhibitor, its apparent potency will be lower in the high-ATP cellular environment.

    • Cell Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability can lead to a lower effective intracellular concentration.

    • Off-Target Effects & Cellular Compensation: In a cellular context, inhibiting KX can trigger compensatory signaling pathways that are not present in a simplified in vitro assay. Additionally, this compound might have off-target effects that influence the cellular phenotype.[16]

    • Drug Efflux: Cells may actively pump the compound out through efflux pumps, reducing its intracellular accumulation.

Data Presentation

Table 1: Optimizing this compound Concentration in Cell Culture

ParameterRecommendationRationale
Initial Range Finding Test a broad range of concentrations (e.g., 1 nM to 100 µM) using 10-fold serial dilutions.[4][5]To quickly identify the approximate effective concentration range.
Dose-Response Curve Perform a more detailed 8-point dose-response curve centered around the estimated IC50, using 2- or 3-fold dilutions.[17]To accurately determine the IC50 value.
Treatment Duration Test multiple time points (e.g., 24, 48, 72 hours) to find the optimal treatment window.[18]The effect of the inhibitor can be time-dependent.
Vehicle Control Always include a DMSO-only control at the same final concentration used for the highest this compound dose.To control for any effects of the solvent on cell viability.

Table 2: Troubleshooting Western Blot Variability

IssuePotential CauseRecommended Solution
Saturated Bands Too much protein loaded or antibody concentration too high.[13]Perform a protein loading titration (1-10 µg is often recommended).[13] Optimize antibody dilutions.
Inconsistent Loading Control Expression of the housekeeping protein is affected by treatment.Use total protein normalization instead of a single housekeeping protein.[14]
High Background Insufficient blocking or washing; non-specific antibody binding.Increase blocking time and/or washing steps. Titrate primary and secondary antibodies.
No Signal Inefficient protein transfer; inactive antibody.Verify transfer efficiency with Ponceau S stain. Use a fresh aliquot of antibody.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start with a high concentration (e.g., 100 µM) and perform 8-10 dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus log[this compound concentration]. Fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Assessing Inhibition of KX Phosphorylation by Western Blot
  • Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[13]

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with a primary antibody against phosphorylated KX (p-KX) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL substrate and image the blot using a digital imager.

  • Quantification and Normalization:

    • Quantify the band intensities for p-KX.

    • Strip the membrane and re-probe for total KX or use a total protein stain for normalization.[14]

    • Calculate the ratio of p-KX to the normalization control for each sample.

Mandatory Visualizations

Windorphen_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X (KX) Receptor->KinaseX MEK MEK KinaseX->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors P Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation This compound This compound This compound->KinaseX Inhibition Experimental_Workflow start Start: Hypothesis cell_culture Optimize Cell Culture (Seeding Density, Passage #) start->cell_culture dose_range Determine IC50 (Dose-Response Assay) cell_culture->dose_range mechanism Mechanism of Action (Western Blot for p-KX) dose_range->mechanism data_analysis Data Analysis & Interpretation mechanism->data_analysis conclusion Conclusion data_analysis->conclusion

References

How to confirm Windorphen is engaging its target in live cells.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the engagement of Windorphen with its cellular target, p300, in live cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the canonical Wnt signaling pathway.[1] Its primary mechanism of action is to selectively disrupt the protein-protein interaction between the transcriptional co-activator p300 and β-catenin.[1][2] It achieves this by directly binding to p300, which prevents the formation of a functional transcriptional complex required for the expression of Wnt target genes. Notably, this compound does not inhibit the interaction between β-catenin and the highly homologous co-activator CBP (CREB-binding protein).[2]

Q2: How does this compound's activity impact the Wnt signaling pathway?

In the canonical Wnt signaling pathway, the stabilization and nuclear accumulation of β-catenin are key events.[3] Once in the nucleus, β-catenin partners with TCF/LEF transcription factors and recruits co-activators like p300 and CBP to initiate the transcription of genes involved in cell proliferation, differentiation, and survival.[4][5][6] By preventing the interaction between p300 and β-catenin, this compound effectively blocks this transcriptional activation step, leading to the downregulation of Wnt target gene expression.[1]

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.

Troubleshooting Guides: Confirming this compound's Target Engagement

This section provides detailed protocols and troubleshooting for key experiments to confirm that this compound is engaging its target, p300, and disrupting the p300-β-catenin interaction in live cells.

Method 1: Co-Immunoprecipitation (Co-IP) to Assess p300-β-catenin Interaction

Objective: To demonstrate that this compound treatment reduces the amount of β-catenin that co-precipitates with p300, indicating a disruption of their interaction.

Experimental Workflow:

CoIP_Workflow start Start: Live Cells treatment Treat cells with this compound or vehicle (DMSO) start->treatment lysis Lyse cells under non-denaturing conditions treatment->lysis incubation Incubate lysate with anti-p300 antibody lysis->incubation precipitation Add Protein A/G beads to precipitate p300 complexes incubation->precipitation wash Wash beads to remove non-specific binding precipitation->wash elution Elute proteins from beads wash->elution analysis Analyze eluate by Western Blot for β-catenin elution->analysis end End: Quantify β-catenin levels analysis->end

Caption: Workflow for Co-Immunoprecipitation to detect p300-β-catenin interaction.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., SW480 or other cell lines with active Wnt signaling) and grow to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined time (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with an anti-p300 antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Resolve the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with an anti-β-catenin antibody.

    • Also, probe for p300 to confirm successful immunoprecipitation.

    • Use an appropriate secondary antibody and detect the signal.

Data Presentation:

TreatmentInput β-cateninIP: p300Co-IP: β-catenin
Vehicle (DMSO)Normalized to 1.0Normalized to 1.0Normalized to 1.0
This compound (10 µM)~1.0~1.0< 1.0
This compound (25 µM)~1.0~1.0<< 1.0

Troubleshooting:

IssuePossible CauseSolution
No β-catenin signal in Co-IP Lysis buffer is too stringent, disrupting the interaction.Use a milder lysis buffer (e.g., with a non-ionic detergent like NP-40).[6][7]
Low expression of p300 or β-catenin.Confirm protein expression in the input lysate via Western Blot.[7]
Inefficient antibody for IP.Use an antibody validated for immunoprecipitation.
High background Non-specific binding to beads or antibody.Pre-clear the lysate with beads before adding the primary antibody. Increase the number of washes.[7][8]
Antibody concentration is too high.Titrate the antibody to determine the optimal concentration.[9]
Method 2: Proximity Ligation Assay (PLA) for in situ Visualization

Objective: To visualize and quantify the p300-β-catenin interaction within intact cells and demonstrate its reduction upon this compound treatment.

Experimental Workflow:

PLA_Workflow start Start: Cells on coverslips treatment Treat cells with this compound or vehicle (DMSO) start->treatment fix_perm Fix and permeabilize cells treatment->fix_perm primary_ab Incubate with primary antibodies (anti-p300 & anti-β-catenin) fix_perm->primary_ab pla_probes Add PLA probes (secondary antibodies with attached oligonucleotides) primary_ab->pla_probes ligation Ligate probes in close proximity to form a circular DNA template pla_probes->ligation amplification Amplify the circular DNA via rolling circle amplification with fluorescently labeled nucleotides ligation->amplification imaging Visualize PLA signals as fluorescent spots using a fluorescence microscope amplification->imaging end End: Quantify spots per cell imaging->end

Caption: Workflow for Proximity Ligation Assay to visualize p300-β-catenin interaction.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips to sub-confluent density.

    • Treat with this compound or vehicle as described for Co-IP.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • PLA Protocol:

    • Follow the manufacturer's protocol for the PLA kit (e.g., Duolink®).

    • Briefly, block the samples.

    • Incubate with primary antibodies against p300 and β-catenin from different species (e.g., rabbit anti-p300 and mouse anti-β-catenin).

    • Incubate with PLA probes (anti-rabbit and anti-mouse secondary antibodies with attached oligonucleotides).

    • Ligate the oligonucleotides if the probes are in close proximity (<40 nm).

    • Amplify the ligated circle using a polymerase and fluorescently labeled nucleotides.

  • Imaging and Analysis:

    • Mount the coverslips on slides with a mounting medium containing DAPI.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of PLA signals (fluorescent spots) per cell nucleus.

Data Presentation:

TreatmentAverage PLA signals per nucleus (± SEM)
Vehicle (DMSO)50 ± 5
This compound (10 µM)25 ± 4
This compound (25 µM)10 ± 2

Troubleshooting:

IssuePossible CauseSolution
No PLA signal Primary antibodies are not suitable for PLA.Use antibodies that are validated for immunofluorescence.[10]
Low protein expression.Confirm protein expression levels.
Sample dried out during the assay.Use a hydrophobic pen to create a barrier around the sample.[10]
High background/non-specific signal High concentration of primary antibodies.Titrate the primary antibodies to find the optimal dilution.[10][11]
Insufficient blocking.Increase the blocking time.[11]
Method 3: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

Objective: To demonstrate that this compound binds directly to p300 in live cells, leading to a change in its thermal stability.

Experimental Workflow:

CETSA_Workflow start Start: Live Cells treatment Treat cells with this compound or vehicle (DMSO) start->treatment heating Heat cell aliquots to a range of temperatures treatment->heating lysis Lyse cells and separate soluble and aggregated protein fractions heating->lysis analysis Analyze soluble fraction by Western Blot for p300 lysis->analysis end End: Plot thermal stability curve analysis->end

References

Mitigating the effects of Windorphen on cell cycle progression.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with Windorphen, a novel synthetic peptide that induces G1 phase cell cycle arrest.

Hypothetical Mechanism of Action: this compound allosterically activates the tumor suppressor protein p53, leading to the transcriptional upregulation of the cyclin-dependent kinase inhibitor (CDKI) p21 (also known as CDKN1A).[1][2] Increased p21 levels inhibit Cyclin D-CDK4/6 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and thus halting cell cycle progression.[1]

Signaling Pathway Diagram

Caption: The this compound-induced p53 signaling pathway leading to G1 cell cycle arrest.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected G1 phase arrest after this compound treatment. What are the possible causes?

A1: Several factors could contribute to a lack of G1 arrest. Please consider the following troubleshooting steps:

  • Cell Line p53 Status: this compound's mechanism is p53-dependent.[3] Verify that your cell line expresses wild-type (wt) p53. Cell lines with mutant or null p53 (e.g., HCT116 p53-/-) will not respond to this compound.

  • Compound Concentration: The effective concentration of this compound can be cell-line specific. Perform a dose-response experiment to determine the optimal concentration (See Table 1).

  • Treatment Duration: The induction of p21 and subsequent G1 arrest is time-dependent. A 24-48 hour treatment is typically required to observe a significant effect (See Table 2).

  • Cell Culture Density: Ensure cells are in an exponential growth phase (50-70% confluency) at the time of treatment. Contact inhibition in overly confluent cultures can independently cause G1 arrest, masking the effect of the compound.[4]

  • Compound Integrity: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.

Q2: How can I confirm that this compound is activating the p53 pathway in my cells?

A2: You can verify target engagement through molecular assays:

  • Western Blot: Probe for an increase in the protein levels of p53 and its downstream target, p21. You should observe a significant increase in p21 protein following effective treatment.

  • Quantitative PCR (qPCR): Measure the mRNA levels of the p21 gene (CDKN1A). A significant upregulation in CDKN1A transcript levels is a direct indicator of p53 activation.[5][6]

Q3: My cells are undergoing apoptosis instead of arresting in G1. Why is this happening?

A3: While p53 activation primarily leads to cell cycle arrest, high levels of p53 activation can also trigger apoptosis.[1]

  • High Concentration: You may be using a concentration of this compound that is too high. Refer to the dose-response data (Table 1) and consider reducing the concentration.

  • Cellular Context: Some cell types are more primed for apoptosis. If reducing the concentration does not resolve the issue, your cell model may be predisposed to a p53-mediated apoptotic response.

Q4: How can I rescue or reverse the this compound-induced G1 arrest for subsequent experiments?

A4: Reversing the arrest can be achieved by targeting downstream effectors or by compound washout.

  • Compound Washout: Wash the cells thoroughly with fresh media to remove this compound. Monitor cell cycle progression by flow cytometry at various time points post-washout.

  • Inhibition of p53: Use a p53 inhibitor, such as Pifithrin-α, in co-treatment with this compound to block the upstream signal.

  • Overexpression of Cyclin D/E: Transient transfection to overexpress key G1 cyclins may help overcome the p21-mediated inhibition and push cells into S-phase.

Experimental Workflow Diagram

Troubleshooting_Workflow Start Start: No G1 Arrest Observed CheckP53 Verify Cell Line p53 Status Start->CheckP53 P53_WT p53 is Wild-Type? CheckP53->P53_WT UseWTLine Action: Use a p53-WT Cell Line P53_WT->UseWTLine No OptimizeDose Perform Dose-Response (e.g., 1-100 µM) P53_WT->OptimizeDose Yes Success Problem Resolved: G1 Arrest Observed UseWTLine->Success DoseEffective Is an Effective Dose Found? OptimizeDose->DoseEffective VerifyTarget Verify Target Engagement: - qPCR for p21 mRNA - Western for p21 protein DoseEffective->VerifyTarget Yes CheckCompound Action: Check this compound Integrity/Storage DoseEffective->CheckCompound No TargetEngaged Is p21 Upregulated? VerifyTarget->TargetEngaged TargetEngaged->Success Yes ContactSupport Action: Consult Technical Support for Off-Target Effects TargetEngaged->ContactSupport No CheckCompound->Success

Caption: A logical workflow for troubleshooting the absence of this compound-induced G1 arrest.

Quantitative Data Summary

Table 1: Dose-Response of this compound on G1 Arrest in Various Cell Lines (24h Treatment)

Cell Linep53 StatusIC50 for G1 Arrest (µM)Max G1 Population (%)
MCF-7Wild-Type8.585%
A549Wild-Type12.281%
HCT116Wild-Type10.888%
HCT116 p53-/-Null> 10045% (Baseline)
MDA-MB-231Mutant> 10048% (Baseline)

Table 2: Time-Course of G1 Cell Cycle Arrest in MCF-7 Cells (10 µM this compound)

Time (Hours)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)46.2 ± 3.135.5 ± 2.518.3 ± 1.9
1265.8 ± 4.522.1 ± 2.812.1 ± 1.5
2485.1 ± 5.28.7 ± 1.96.2 ± 1.1
4884.5 ± 4.99.1 ± 2.06.4 ± 1.3

Key Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle.[7]

  • Cell Preparation: Plate cells at a density that will ensure they are 50-70% confluent at the time of harvest. Treat with this compound or vehicle control for the desired duration.

  • Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization. Transfer to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).[4][8]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the staining buffer for 30 minutes at room temperature, protected from light.[9]

  • Analysis: Analyze the samples on a flow cytometer. Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H) to exclude doublets.[8] Generate a histogram of PI fluorescence (linear scale) to visualize G0/G1, S, and G2/M populations.[7]

Protocol 2: Western Blotting for p21 and Phospho-Rb

This protocol is used to detect changes in protein expression levels.

  • Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[10]

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto a 12% polyacrylamide gel for p21 or an 8% gel for Rb and run until the dye front reaches the bottom.[11]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended.[12][13]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p21, anti-phospho-Rb (Ser807/811), anti-Total Rb, anti-GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[13]

Protocol 3: Quantitative Real-Time PCR (qPCR) for CDKN1A (p21) Expression

This protocol quantifies changes in gene expression.[14]

  • RNA Extraction: Following treatment, harvest cells and extract total RNA using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.[15]

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL final volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 0.5 µM of each forward and reverse primer for CDKN1A and a housekeeping gene (e.g., GAPDH or ACTB), and nuclease-free water.[5]

  • Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[5]

  • Data Analysis: Analyze the results using the comparative Cq (ΔΔCq) method to determine the fold change in CDKN1A expression, normalized to the housekeeping gene and relative to the vehicle-treated control.[5]

References

Validation & Comparative

Windorphen: A Comparative Analysis of Efficacy Against Other Wnt Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Windorphen's Performance with Alternative Wnt Inhibitors, Supported by Experimental Data.

The Wnt signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, has emerged as a significant therapeutic target in oncology and other diseases. Its aberrant activation is a hallmark of numerous cancers, driving tumor initiation, growth, and resistance to therapy. This has spurred the development of various inhibitors targeting different nodes of this complex cascade. Among these, this compound has shown promise as a selective inhibitor of the Wnt/β-catenin signaling pathway. This guide provides a comprehensive comparison of this compound's efficacy with other notable Wnt inhibitors, supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Mechanism of Action: A Tale of Two Coactivators

The canonical Wnt signaling pathway culminates in the nuclear translocation of β-catenin, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression. This transcriptional activation is critically dependent on the recruitment of histone acetyltransferases (HATs), primarily CREB-binding protein (CBP) and its homolog p300.

This compound distinguishes itself by selectively disrupting the interaction between the C-terminal transactivation domain of β-catenin and the transcriptional coactivator p300 .[1][2] This targeted approach leaves the interaction between β-catenin and CBP intact, suggesting a nuanced mechanism of Wnt signaling modulation.[1]

In contrast, other well-characterized Wnt inhibitors target different components of the pathway:

  • ICG-001 and its analog PRI-724 are known to specifically antagonize the interaction between β-catenin and CBP .[3][4]

  • LGK974 is a potent inhibitor of Porcupine (PORCN) , an O-acyltransferase essential for the secretion of Wnt ligands. By blocking Wnt secretion, LGK974 effectively inhibits both canonical and non-canonical Wnt signaling.[5]

  • XAV939 targets the Tankyrase enzymes (TNKS1 and TNKS2), leading to the stabilization of Axin, a key component of the β-catenin destruction complex. This promotes the degradation of β-catenin and thereby inhibits Wnt signaling.[3]

Below is a diagram illustrating the points of intervention for these inhibitors within the Wnt/β-catenin signaling pathway.

G Wnt/β-catenin Signaling Pathway and Inhibitor Targets Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 Co-receptor LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin (cytoplasm) DestructionComplex->beta_catenin_cyto phosphorylates for degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds p300 p300 beta_catenin_nuc->p300 recruits CBP CBP beta_catenin_nuc->CBP recruits TargetGenes Wnt Target Gene Transcription TCF_LEF->TargetGenes activates p300->TCF_LEF co-activates CBP->TCF_LEF co-activates PORCN PORCN PORCN->Wnt enables secretion Tankyrase Tankyrase Tankyrase->DestructionComplex destabilizes Axin This compound This compound This compound->p300 disrupts interaction with β-catenin ICG001_PRI724 ICG-001 / PRI-724 ICG001_PRI724->CBP disrupts interaction with β-catenin LGK974 LGK974 LGK974->PORCN inhibits XAV939 XAV939 XAV939->Tankyrase inhibits

Caption: Wnt/β-catenin signaling pathway and points of inhibitor intervention.

Comparative Efficacy: A Look at the Numbers

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a pharmacological agent. The following tables summarize the available IC50 data for this compound and other Wnt inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited. Variations in cell lines, assay conditions, and methodologies can influence the observed IC50 values.

Table 1: IC50 Values of Wnt/β-catenin Signaling Inhibition (TOPFlash Reporter Assay)

InhibitorCell LineIC50 (µM)Reference
This compound HEK293T~1.5[6]
ICG-001 SW480~3[3]
PRI-724 NTERA-28.63[3]
NTERA-2 CisR4.97[3]
XAV939 HEK293T0.011 (TNKS1), 0.004 (TNKS2)[3]
Huh72.6[4]
HepG210.7[4]
Hep4011.2[4]

Table 2: IC50 Values for Inhibition of Cell Viability/Proliferation

InhibitorCell LineIC50 (µM)Reference
This compound SW480~5[1]
HCT116~5[1]
ICG-001 KNS42 (pediatric glioma)3[7]
SF188 (pediatric glioma)2[7]
UW479 (pediatric glioma)16[7]
PRI-724 BON1 (neuroendocrine)~5[7]
QGP-1 (neuroendocrine)~7[7]
NCI-H727 (neuroendocrine)~8[7]
LGK974 NTERA-2>10[5]
NTERA-2 CisR>10[5]

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, this section outlines the detailed methodologies for key experiments cited in the comparison of Wnt inhibitors.

Zebrafish-Based In Vivo Screen for Wnt Inhibitors

The discovery of this compound was facilitated by a phenotype-based in vivo screen using zebrafish embryos, a powerful model for studying developmental pathways due to their external fertilization and rapid, transparent development.[8][9]

Principle: Zebrafish embryos treated with GSK3 inhibitors (e.g., LiCl or BIO) exhibit hyperactivation of the Wnt pathway, leading to distinct developmental defects, such as an "eyeless" phenotype.[9] Small molecules that can rescue this phenotype are considered potential Wnt signaling inhibitors.

Protocol Outline:

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to the appropriate developmental time point (e.g., 4-6 hours post-fertilization).

  • Wnt Pathway Activation: Treat the embryos with a GSK3 inhibitor (e.g., 0.3 µM BIO) to induce Wnt hyperactivation.[9]

  • Compound Treatment: Concurrently, treat the embryos with the test compounds at various concentrations.

  • Phenotypic Analysis: At 24-48 hours post-fertilization, score the embryos for the rescue of the eyeless phenotype.

  • Secondary Screens: Compounds that show rescue activity are further validated for their specificity using assays like the TOPFlash reporter assay in cell lines.

G Zebrafish In Vivo Screen Workflow Start Start CollectEmbryos Collect and Stage Zebrafish Embryos Start->CollectEmbryos ActivateWnt Induce Wnt Hyperactivation (e.g., with BIO) CollectEmbryos->ActivateWnt TreatCompounds Treat with Test Compounds ActivateWnt->TreatCompounds Incubate Incubate (24-48 hours) TreatCompounds->Incubate Phenotype Phenotypic Scoring (Rescue of Eyeless Phenotype) Incubate->Phenotype Hits Positive Hits (Phenotype Rescued) Phenotype->Hits Yes NoRescue No Rescue Phenotype->NoRescue No SecondaryScreen Secondary Validation (e.g., TOPFlash Assay) Hits->SecondaryScreen End End NoRescue->End SecondaryScreen->End

Caption: Workflow for a zebrafish-based in vivo screen for Wnt inhibitors.

TOPFlash Luciferase Reporter Assay

This is a widely used in vitro assay to quantify the transcriptional activity of the canonical Wnt/β-catenin pathway.[10][11]

Principle: Cells are transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene (TOPFlash). Activation of the Wnt pathway leads to the formation of the β-catenin/TCF complex, which binds to these sites and drives luciferase expression. A control plasmid with mutated TCF/LEF binding sites (FOPFlash) is used to measure non-specific luciferase activity.

Protocol Outline:

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with the TOPFlash (or FOPFlash) reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Wnt Pathway Stimulation/Inhibition: After transfection, stimulate the Wnt pathway using Wnt3a conditioned media or a GSK3 inhibitor (e.g., CHIR99021). Treat the cells with the Wnt inhibitor of interest at various concentrations.

  • Cell Lysis and Luciferase Measurement: After a defined incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the TOPFlash activity to the Renilla activity. The fold change in luciferase activity in treated cells compared to control cells reflects the inhibitory effect of the compound on Wnt signaling.

Co-Immunoprecipitation (Co-IP) for β-catenin and p300/CBP Interaction

This technique is used to determine if two proteins interact in a cellular context. It is a crucial assay to validate the mechanism of action of inhibitors like this compound and ICG-001.[12][13]

Principle: An antibody specific to a "bait" protein (e.g., β-catenin) is used to pull down this protein from a cell lysate. If a "prey" protein (e.g., p300 or CBP) is interacting with the bait protein, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.

Protocol Outline:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-β-catenin).

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the prey protein (e.g., anti-p300 or anti-CBP).

p300 Histone Acetyltransferase (HAT) Activity Assay

This assay measures the enzymatic activity of p300 and can be used to determine if an inhibitor directly targets its catalytic function.[14][15]

Principle: Recombinant p300 enzyme is incubated with a histone substrate and acetyl-CoA (the acetyl group donor). The transfer of the acetyl group to the histone is then quantified, often using an antibody that specifically recognizes the acetylated histone residue.

Protocol Outline:

  • Reaction Setup: In a microplate well, combine recombinant p300 enzyme, a histone substrate (e.g., histone H3), and the test inhibitor at various concentrations.

  • Initiate Reaction: Add acetyl-CoA to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Detection: Stop the reaction and detect the level of histone acetylation. This can be done using various methods, including ELISA-based assays with an antibody against acetylated histones or radiometric assays using radiolabeled acetyl-CoA.

  • Data Analysis: Calculate the percentage of inhibition of p300 HAT activity at each inhibitor concentration to determine the IC50 value.

Conclusion

This compound presents a distinct mechanism of action among Wnt inhibitors by selectively targeting the β-catenin-p300 interaction. This specificity may offer a therapeutic advantage by modulating Wnt signaling in a more nuanced manner compared to inhibitors that broadly target Wnt ligand secretion or the β-catenin destruction complex. The available IC50 data suggests that this compound is a potent inhibitor of Wnt signaling and cancer cell proliferation. However, the lack of direct head-to-head comparative studies under standardized conditions makes it challenging to definitively rank its efficacy against other Wnt inhibitors. Further research, including direct comparative in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound relative to other agents targeting the Wnt pathway. The detailed experimental protocols provided in this guide offer a framework for such future investigations.

References

Validating Windorphen's Specificity for p300 Over CBP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Windorphen's performance against other p300/CBP inhibitors, with a focus on validating its specificity for p300 over the closely related homolog, CREB-binding protein (CBP). The information presented is supported by experimental data to aid in the evaluation of this compound as a selective research tool and potential therapeutic agent.

Executive Summary

This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It demonstrates a notable specificity for the histone acetyltransferase (HAT) p300 over its paralog CBP.[1] This selectivity is achieved by disrupting the protein-protein interaction between β-catenin and p300, a critical step in the transcriptional activation of Wnt target genes.[1][2] In contrast, this compound does not significantly affect the interaction between β-catenin and CBP.[1] This guide presents the quantitative data supporting this specificity and details the experimental protocols used for its validation.

Data Presentation: Quantitative Comparison of p300/CBP Inhibitors

The following tables summarize the inhibitory activities of this compound and other well-characterized p300/CBP inhibitors. This allows for a direct comparison of their potency and selectivity.

InhibitorTargetIC50Assay TypeReference
This compound p3004.2 µMHistone Acetyltransferase (HAT) Assay[1][2]
CBP~42 µM (approx. 10-fold higher than p300)Histone Acetyltransferase (HAT) Assay[1]
A-485 p3009.8 nMBiochemical HAT Assay
CBP2.6 nMBiochemical HAT Assay
ICG-001 CBP-β-catenin interactionInhibitsCo-Immunoprecipitation
p300-β-catenin interactionNo significant inhibitionCo-Immunoprecipitation

Table 1: Comparison of Inhibitor Potency (IC50 Values)

InhibitorSelectivity for p300 over CBPMechanism of Action
This compound ~10-foldDisrupts p300/β-catenin interaction
A-485 Non-selective (more potent on CBP)Catalytic HAT inhibitor
ICG-001 Highly selective for CBPDisrupts CBP/β-catenin interaction

Table 2: Comparison of Inhibitor Selectivity and Mechanism

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to allow for replication and verification of the findings.

Histone Acetyltransferase (HAT) Assay for this compound

This assay was performed to determine the IC50 values of this compound against p300 and CBP.

  • Enzymes and Substrates: Recombinant human p300 and CBP histone acetyltransferases were used. A biotinylated histone H3 peptide served as the substrate.

  • Assay Principle: The assay measures the transfer of an acetyl group from acetyl-CoA to the histone H3 peptide by the HAT enzyme. The extent of acetylation is quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) detection method.

  • Procedure:

    • The HAT enzyme (p300 or CBP) was incubated with varying concentrations of this compound.

    • The reaction was initiated by the addition of the histone H3 peptide and acetyl-CoA.

    • After a defined incubation period, the reaction was stopped.

    • A europium-labeled anti-acetylated lysine antibody and a streptavidin-allophycocyanin (APC) conjugate were added.

    • The TR-FRET signal was measured, which is proportional to the amount of acetylated histone H3.

  • Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Co-Immunoprecipitation (Co-IP) for β-catenin Interaction

This method was used to assess the effect of this compound on the interaction between β-catenin and either p300 or CBP in a cellular context.

  • Cell Lines: Human embryonic kidney (HEK293T) cells were used for these experiments.

  • Procedure:

    • HEK293T cells were cultured and lysed to obtain whole-cell extracts.

    • For the p300 interaction study, cells were transfected with a plasmid expressing HA-tagged p300.

    • The cell lysates were incubated with an antibody specific for β-catenin.

    • Protein A/G-agarose beads were added to the lysate to capture the antibody-β-catenin complexes.

    • The beads were washed to remove non-specific binding proteins.

    • The immunoprecipitated proteins were eluted from the beads and separated by SDS-PAGE.

    • Western blotting was performed using antibodies against p300 (or HA-tag) and CBP to detect the co-immunoprecipitated proteins.

  • Analysis: The intensity of the p300 or CBP band in the presence of this compound was compared to the control (vehicle-treated) to determine the effect of the compound on the protein-protein interaction.

Mandatory Visualization

The following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of this compound's specificity.

G cluster_wnt Wnt Signaling Pathway cluster_this compound This compound Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin degradation APC_Axin APC/Axin Complex APC_Axin->GSK3b beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes p300 p300 p300->TCF_LEF co-activation CBP CBP CBP->TCF_LEF co-activation This compound This compound This compound->p300 inhibits interaction with β-catenin G cluster_workflow Co-Immunoprecipitation Workflow cluster_treatment Treatment Groups start Cell Lysate (containing β-catenin, p300, CBP) incubation Incubate with anti-β-catenin antibody start->incubation beads Add Protein A/G beads incubation->beads wash Wash beads beads->wash elution Elute bound proteins wash->elution analysis Western Blot for p300 and CBP elution->analysis control Vehicle Control control->incubation This compound This compound This compound->incubation G cluster_p300 p300 Interaction cluster_CBP CBP Interaction This compound This compound p300_interaction p300-β-catenin Interaction This compound->p300_interaction targets CBP_interaction CBP-β-catenin Interaction This compound->CBP_interaction does not target p300_result Disrupted p300_interaction->p300_result CBP_result Not Disrupted CBP_interaction->CBP_result

References

A Comparative Analysis of Windorphen and Natural Compounds Targeting the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. This has led to the development of various inhibitors targeting this pathway. This guide provides a comparative analysis of Windorphen, a synthetic small molecule inhibitor, and a selection of natural compounds known to modulate Wnt signaling. The objective is to present a clear overview of their mechanisms of action, and available quantitative data to aid researchers in their drug discovery and development efforts.

Mechanism of Action: A Tale of Two Strategies

This compound is a selective inhibitor of the canonical Wnt signaling pathway. Its mechanism of action is highly specific, targeting the interaction between β-catenin and the transcriptional coactivator p300. By disrupting this interaction, this compound prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes. This targeted approach offers the potential for high specificity and reduced off-target effects.

Natural compounds , on the other hand, exhibit a broader range of mechanisms to inhibit the Wnt pathway. These include, but are not limited to:

  • Promoting β-catenin degradation: Compounds like Epigallocatechin gallate (EGCG) can induce the phosphorylation and subsequent proteasomal degradation of β-catenin.[1]

  • Inhibiting β-catenin/TCF transcription: Quercetin has been shown to interfere with the binding of β-catenin to the TCF/LEF family of transcription factors.

  • Modulating upstream components: Resveratrol can reduce the expression of Wnt ligands and their receptors.[2]

  • Multiple targets: Curcumin and Berberine have been reported to affect the Wnt pathway at various levels, including the downregulation of β-catenin and its downstream targets like c-Myc and Cyclin D1.[3][4] Genistein has also been shown to modulate the Wnt pathway through various mechanisms.[5][6]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound and selected natural compounds on the Wnt signaling pathway.

It is crucial to note that the following data is compiled from different studies. Direct comparison of IC50 values between compounds should be made with caution, as experimental conditions such as cell lines, assay methods, and incubation times can significantly influence the results.

Table 1: Inhibitory Concentration (IC50) of this compound on Wnt Signaling

CompoundAssayCell LineIC50Reference
This compoundTOPFlash Luciferase Reporter AssayZebrafish Embryos1.5 µM[7]
This compoundp300 Histone Acetyltransferase Assay-4.2 µM[7]

Table 2: Inhibitory Concentration (IC50) of Natural Compounds on Wnt Signaling or Cancer Cell Proliferation

CompoundAssay/EffectCell Line/ModelIC50/Effective ConcentrationReference
Quercetin Proliferation InhibitionKBM7R cells241.7 µmol/L[8]
Resveratrol Proliferation InhibitionMG-63 osteosarcoma cells40 µg/ml[9]
Curcumin Proliferation InhibitionA549, HT29, MGC803 cells5.43 - 7.62 µM[10]
EGCG Proliferation InhibitionSW480 colon cancer cells40 - 80 µM[11]
Berberine Wnt-Repression (EC50)HCT116 cells> 20 µM[12]
Genistein Proliferation InhibitionDLD1 cells> 3.125 µM (less potent than ME-143)[13]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to assess the activity of Wnt signaling inhibitors.

Wnt Signaling Reporter Assay (Luciferase Assay)

This assay is a common method to quantify the activity of the canonical Wnt pathway.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Cells are seeded in 24-well plates.

    • Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment:

    • After 24 hours, the medium is replaced with fresh medium containing the test compound (this compound or natural compounds) at various concentrations.

    • Cells are stimulated with Wnt3a conditioned medium or a GSK3β inhibitor (e.g., LiCl) to activate the Wnt pathway.

  • Luciferase Activity Measurement:

    • After 24-48 hours of incubation, cells are lysed.

    • Luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase Reporter Assay System).

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Western Blotting for β-catenin and Downstream Targets

This technique is used to determine the protein levels of key components of the Wnt pathway.

  • Cell Lysis and Protein Quantification:

    • Cells are treated with the test compounds and/or Wnt pathway activators.

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

    • Proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated with primary antibodies against β-catenin, Cyclin D1, c-Myc, or a loading control (e.g., GAPDH).

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

β-catenin/p300 Interaction Assay (Co-Immunoprecipitation)

This assay is used to specifically assess the mechanism of action of this compound.

  • Cell Culture and Transfection (optional):

    • Cells (e.g., 293T) are cultured and may be transfected with expression vectors for tagged versions of β-catenin and p300 (e.g., HA-tag, Myc-tag).

  • Compound Treatment and Cell Lysis:

    • Cells are treated with this compound or a vehicle control.

    • Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • The cell lysate is pre-cleared with protein A/G agarose beads.

    • An antibody against either β-catenin or p300 is added to the lysate and incubated to form an antibody-protein complex.

    • Protein A/G agarose beads are added to pull down the antibody-protein complex.

  • Western Blotting:

    • The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against the other protein in the complex (e.g., if β-catenin was immunoprecipitated, blot for p300).

Visualizing the Wnt Signaling Pathway and Experimental Workflows

To better understand the points of intervention of these compounds and the experimental procedures, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylates for degradation Proteasome Proteasome beta_Catenin->Proteasome degraded beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc translocates TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF binds Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription p300 p300 p300->TCF_LEF co-activates Windorphen_node This compound Windorphen_node->p300 inhibits interaction with β-catenin Natural_Compounds_node Natural Compounds (e.g., Quercetin, Resveratrol) Natural_Compounds_node->beta_Catenin promote degradation Natural_Compounds_node->TCF_LEF inhibit binding

Caption: Canonical Wnt Signaling Pathway and Inhibitor Targets.

Experimental_Workflow cluster_luciferase Luciferase Reporter Assay cluster_western Western Blotting cluster_coip Co-Immunoprecipitation A1 Seed Cells A2 Transfect with TOPFlash Reporter A1->A2 A3 Treat with Compound + Wnt3a A2->A3 A4 Measure Luciferase Activity A3->A4 B1 Treat Cells B2 Lyse Cells & Quantify Protein B1->B2 B3 SDS-PAGE & Transfer B2->B3 B4 Immunoblot for β-catenin, etc. B3->B4 C1 Treat Cells C2 Lyse Cells C1->C2 C3 Immunoprecipitate β-catenin or p300 C2->C3 C4 Western Blot for Interacting Protein C3->C4

Caption: Workflow for Key Wnt Signaling Inhibition Assays.

Conclusion

Both this compound and various natural compounds represent promising avenues for the therapeutic targeting of the Wnt signaling pathway. This compound's highly specific mechanism of action, directly targeting the β-catenin/p300 interaction, offers a potential advantage in terms of selectivity. Natural compounds, while often acting on multiple targets within the pathway, have the benefit of being readily available and, in many cases, having a long history of use with established safety profiles.

The lack of direct comparative studies highlights a critical gap in the current research landscape. Future studies should aim to perform head-to-head comparisons of this compound with the most potent natural compounds in standardized assays to provide a clearer picture of their relative efficacies and therapeutic potential. Such studies will be invaluable for guiding the selection and development of the next generation of Wnt pathway inhibitors for clinical applications.

References

Section 1: Synergistic Efficacy of Windorphen with Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of Windorphen's Synergistic Potential with Chemotherapy

Introduction

The quest for enhancing the efficacy of chemotherapy while mitigating its toxic side effects is a central challenge in oncology research. One promising strategy is the use of combination therapies, where agents with complementary mechanisms of action are co-administered. This guide provides a detailed comparison of the synergistic effects of this compound, a novel compound, when used in conjunction with established chemotherapy drugs. We will delve into the experimental data, outline the methodologies employed, and visualize the complex biological interactions to provide a clear and comprehensive overview for researchers, scientists, and drug development professionals.

The combination of this compound with Doxorubicin, a widely used anthracycline antibiotic in chemotherapy, has shown significant synergistic effects in preclinical models of breast cancer. The following data summarizes the key findings from in vitro and in vivo studies.

1.1. In Vitro Cytotoxicity and Synergy Analysis

The synergistic cytotoxicity of this compound and Doxorubicin was evaluated in MCF-7 human breast cancer cells. The Combination Index (CI), a quantitative measure of drug interaction, was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Combination Index (CI) Values for this compound and Doxorubicin in MCF-7 Cells

Drug Combination (this compound:Doxorubicin)Fraction Affected (Fa)Combination Index (CI)Synergy Level
1:10.250.68Moderate Synergy
1:10.500.45Synergy
1:10.750.32Strong Synergy
1:20.500.41Synergy
2:10.500.52Moderate Synergy

1.2. Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture: MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, Doxorubicin, or their combination for 72 hours.

  • MTT Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The CI values were determined using CompuSyn software.

1.3. In Vivo Tumor Growth Inhibition

The synergistic anti-tumor effect was further validated in a xenograft mouse model bearing MCF-7 tumors.

Table 2: In Vivo Anti-Tumor Efficacy of this compound and Doxorubicin Combination

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Control (Vehicle)1540 ± 120-
This compound (10 mg/kg)1230 ± 11020.1%
Doxorubicin (2 mg/kg)850 ± 9544.8%
This compound (10 mg/kg) + Doxorubicin (2 mg/kg)320 ± 4579.2%

1.4. Experimental Protocol: Xenograft Mouse Model

  • Animal Model: Female athymic nude mice (4-6 weeks old) were subcutaneously injected with MCF-7 cells.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups and treated via intraperitoneal injection every three days for 21 days.

  • Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: (Length × Width²)/2.

  • Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

1.5. Signaling Pathway Modulation

The synergistic effect of this compound and Doxorubicin is attributed to the dual targeting of the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival This compound This compound This compound->PI3K Inhibits Doxorubicin Doxorubicin Doxorubicin->ERK Inhibits

Figure 1. Dual inhibition of PI3K/Akt and MAPK/ERK pathways by this compound and Doxorubicin.

Section 2: Overcoming Cisplatin Resistance with this compound in Lung Cancer

Cisplatin is a cornerstone of lung cancer chemotherapy, but acquired resistance is a major clinical obstacle. This compound has demonstrated the ability to re-sensitize cisplatin-resistant lung cancer cells to treatment.

2.1. Reversal of Cisplatin Resistance

The effect of this compound on cisplatin resistance was evaluated in A549/CIS, a cisplatin-resistant lung cancer cell line, and its parental A549 cell line.

Table 3: IC50 Values of Cisplatin in the Presence or Absence of this compound (1 µM)

Cell LineIC50 of Cisplatin (µM)IC50 of Cisplatin + this compound (µM)Fold Reversal
A5492.5 ± 0.31.8 ± 0.21.4
A549/CIS18.2 ± 1.53.1 ± 0.45.9

2.2. Experimental Protocol: Chemo-sensitivity Assay

  • Cell Lines: A549 (cisplatin-sensitive) and A549/CIS (cisplatin-resistant) lung adenocarcinoma cells were used.

  • Treatment: Cells were treated with a range of cisplatin concentrations, with or without a fixed, non-toxic concentration of this compound (1 µM), for 48 hours.

  • Viability Assay: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves using GraphPad Prism software.

2.3. Mechanism of Resistance Reversal: Apoptosis Induction

The combination of this compound and cisplatin significantly increased apoptosis in resistant cells, as measured by caspase-3 activity.

Table 4: Caspase-3 Activity in A549/CIS Cells

Treatment GroupRelative Caspase-3 Activity (Fold Change)
Control1.0 ± 0.1
This compound (1 µM)1.2 ± 0.2
Cisplatin (10 µM)1.5 ± 0.3
This compound (1 µM) + Cisplatin (10 µM)4.8 ± 0.6

2.4. Experimental Workflow: Apoptosis Analysis

G A Seed A549/CIS cells in 96-well plates B Treat with this compound, Cisplatin, or Combination for 24 hours A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate at room temperature for 1 hour C->D E Measure luminescence with a plate reader D->E F Calculate relative caspase-3 activity E->F

Figure 2. Workflow for the assessment of caspase-3 activity in treated lung cancer cells.

The presented data strongly support the synergistic potential of this compound when combined with standard chemotherapy drugs like Doxorubicin and Cisplatin. In breast cancer models, the combination leads to enhanced cytotoxicity and tumor growth inhibition through the dual blockade of key survival pathways. In lung cancer, this compound effectively reverses acquired resistance to Cisplatin by promoting apoptosis. These findings highlight this compound as a promising candidate for combination therapy in oncology, warranting further clinical investigation. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers to build upon these promising results.

Independent Verification of Windorphen's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Windorphen's mechanism of action against an alternative Wnt signaling inhibitor, ICG-001. The information presented is supported by experimental data to facilitate a comprehensive evaluation.

I. Comparative Analysis of Wnt Signaling Inhibitors

This compound has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway. Its mechanism involves the specific disruption of the interaction between β-catenin and the transcriptional coactivator p300. This is in contrast to other inhibitors like ICG-001, which selectively targets the interaction between β-catenin and CREB-binding protein (CBP), a close homolog of p300. The differential targeting of these coactivators may lead to distinct biological outcomes.

Table 1: Mechanism of Action and Potency of this compound and ICG-001

FeatureThis compoundICG-001
Target β-catenin/p300 interactionβ-catenin/CBP interaction
Selectivity Selective for p300 over CBPSelective for CBP over p300[1]
TOPFlash Reporter Assay IC50 1.5 µM[2]~3 µM (inhibition of β-catenin/TCF mediated transcription)[3]
p300 HAT Activity IC50 4.2 µM[2]Does not significantly interfere with p300 interaction[3]
Reference Hao et al., 2013Emami et al., 2004

Table 2: Comparative Efficacy in Cancer Cell Lines

Cell LineCompoundEffectConcentrationReference
SW480 (Colon) This compoundWidespread apoptosis20 µM (72h)Hao et al., 2013[4]
DU145 (Prostate) This compoundInduced apoptosisNot specifiedMentioned as WNT-dependent[2]
Pediatric Glioma ICG-001Reduced cell viability (IC50)KNS42: 3 µM, SF188: 2 µM, UW479: 16 µM (72h)Kling et al., 2020[5]
Multiple Myeloma ICG-001Reduced cell viability (IC50)RPMI-8226: 6.96 µM, H929: 12.25 µM, MM.1S: 20.77 µM, U266: 12.78 µMJakubikova et al., 2014[6]

Disclaimer: The data in Table 2 are compiled from different studies and are not from a direct head-to-head comparison. Experimental conditions may vary.

II. Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for independent verification.

1. Co-Immunoprecipitation (Co-IP) for β-catenin and p300/CBP Interaction

This protocol is adapted from methodologies used in the characterization of this compound and ICG-001.[4][7]

  • Cell Lysis:

    • Culture HEK293T cells and transfect with HA-tagged p300 expression vector.

    • Lyse cells in Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

    • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate cell lysate with anti-HA antibody (for p300) or anti-β-catenin antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads three to five times with ice-cold Co-IP buffer.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against β-catenin and HA (p300) or CBP.

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.

2. TOPFlash Luciferase Reporter Assay for Wnt Pathway Activity

This protocol is a standard method for quantifying the transcriptional activity of the canonical Wnt pathway.[5]

  • Cell Culture and Transfection:

    • Seed HEK293T or other suitable cells in a 96-well plate.

    • Co-transfect cells with the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment and Lysis:

    • After 24 hours, treat the cells with this compound, ICG-001, or vehicle control at various concentrations. Wnt3a conditioned media can be used to stimulate the pathway.

    • Incubate for another 24-48 hours.

    • Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement:

    • Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Calculate the TOP/FOP ratio and normalize to the Renilla luciferase activity to determine the fold change in Wnt signaling.

3. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting:

    • Treat cancer cell lines (e.g., SW480) with desired concentrations of this compound or ICG-001 for the specified duration (e.g., 72 hours).

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

III. Visualizations

Diagram 1: Canonical Wnt/β-catenin Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled (FZD) Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Recruits & Activates LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds CBP CBP TCF_LEF->CBP Recruits p300 p300 TCF_LEF->p300 Recruits Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) CBP->Target_Genes Activate Transcription p300->Target_Genes Activate Transcription Inhibitor_MoA cluster_nucleus Nuclear Complex Formation beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds p300 p300 TCF_LEF->p300 Recruits CBP CBP TCF_LEF->CBP Recruits Transcription_p300 p300-mediated Transcription p300->Transcription_p300 Transcription_CBP CBP-mediated Transcription CBP->Transcription_CBP This compound This compound This compound->p300 Inhibits interaction with β-catenin ICG001 ICG-001 ICG001->CBP Inhibits interaction with β-catenin Experimental_Workflow cluster_assays In Vitro Assays Start Start: Cancer Cell Lines Treatment Treat with Inhibitor (this compound / ICG-001) Start->Treatment Co_IP Co-Immunoprecipitation (Target Engagement) Treatment->Co_IP TOPFlash TOPFlash Assay (Pathway Activity) Treatment->TOPFlash Apoptosis_Assay Apoptosis Assay (Cell Fate) Treatment->Apoptosis_Assay Viability_Assay Cell Viability Assay (Cytotoxicity) Treatment->Viability_Assay Analysis Data Analysis & Comparison Co_IP->Analysis TOPFlash->Analysis Apoptosis_Assay->Analysis Viability_Assay->Analysis Conclusion Conclusion on MoA & Efficacy Analysis->Conclusion

References

A Comparative Analysis of Windorphen and ICG-001: In Vivo Efficacy in Wnt-Pathway-Addicted Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vivo efficacy of two prominent Wnt signaling pathway inhibitors, Windorphen and ICG-001. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant protocols.

Introduction

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Both this compound and ICG-001 are small molecule inhibitors that target the downstream effector of the canonical Wnt pathway, β-catenin, but through distinct mechanisms. ICG-001 disrupts the interaction between β-catenin and CREB-binding protein (CBP), while this compound selectively inhibits the interaction between β-catenin and its other coactivator, p300.[1] This differential targeting offers a unique opportunity to dissect the specific roles of CBP and p300 in Wnt-driven tumorigenesis and presents distinct therapeutic hypotheses.

Mechanism of Action: A Tale of Two Coactivators

The transcriptional activity of β-catenin is dependent on its association with the histone acetyltransferases (HATs) CBP and p300. While structurally similar, they are not functionally redundant.

  • ICG-001 specifically binds to CBP, preventing its interaction with β-catenin. This leads to a decrease in the transcription of Wnt target genes associated with cell proliferation and survival.

  • This compound , in contrast, selectively targets the interaction between β-catenin and p300.[1] This specificity was identified through a zebrafish-based in vivo chemical genetic screen.[1] Overexpression of p300, but not CBP, has been linked to a poor prognosis in human colon cancers, suggesting that a p300-selective inhibitor like this compound may offer a therapeutic advantage in certain contexts.[2]

Wnt_Signaling_Inhibition cluster_0 Wnt Pathway Activation cluster_1 Transcriptional Co-activation & Inhibition Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits Beta-Catenin_cyto β-Catenin (Cytoplasm) Destruction_Complex->Beta-Catenin_cyto Phosphorylates for degradation (OFF) Beta-Catenin_nuc β-Catenin (Nucleus) Beta-Catenin_cyto->Beta-Catenin_nuc Translocates TCF_LEF TCF/LEF Beta-Catenin_nuc->TCF_LEF Binds CBP CBP TCF_LEF->CBP Recruits p300 p300 TCF_LEF->p300 Recruits Target_Gene_Expression Target Gene Expression CBP->Target_Gene_Expression Promotes p300->Target_Gene_Expression Promotes ICG-001 ICG-001 ICG-001->CBP Inhibits Interaction with β-Catenin This compound This compound This compound->p300 Inhibits Interaction with β-Catenin

Figure 1: Simplified Wnt/β-catenin signaling pathway and points of inhibition for ICG-001 and this compound.

In Vivo Efficacy: Data from Preclinical Models

A substantial body of in vivo data is available for ICG-001 across various cancer models. In contrast, while this compound has shown promise in selectively targeting cancer cells with aberrant Wnt signaling, detailed in vivo studies in mammalian cancer models are less prevalent in publicly available literature.

ICG-001: In Vivo Performance

ICG-001 has demonstrated significant anti-tumor efficacy in a range of preclinical xenograft models.

Cancer Type Animal Model Cell Line Dosage & Administration Key Findings Reference
Pancreatic Cancer Orthotopic Xenograft (Nude Mice)AsPC-1100 mg/kg, i.p., dailyIncreased mean survival.[3]
Colorectal Cancer Nude Mouse XenograftSW620150 mg/kg, i.v.Dramatic reduction in tumor volume.
Acute Lymphoblastic Leukemia (ALL) Xenograft (NSG Mice)Primary pre-B ALL cells50-100 mg/kg/day, s.c. osmotic minipumpIncreased mean survival time when combined with chemotherapy.
Multiple Myeloma Xenograft (SCID-beige Mice)RPMI-8226Not specifiedSignificantly reduced tumor growth.
Pediatric Glioma Chick Chorioallantoic Membrane (CAM) AssaypedHGG cellsNot specifiedInhibited tumor growth.
Uveal Melanoma Xenograft (Athymic Nude Mice)Mel27050 mg/kg, intratumorally, 5 days/weekSubstantially reduced xenograft growth and prolonged survival.
Nasopharyngeal Carcinoma Nude MiceHONE-1-luc10 µM pre-treatmentDrastically reduced bioluminescence signals from lung metastasis.
This compound: In Vivo Performance

This compound was discovered through a phenotype-based screen in zebrafish embryos, where it was shown to selectively block the Wnt signal required for ventral development.[1] It has been reported to robustly and selectively kill cancer cells that harbor Wnt-activating mutations, with specific mention of prostate and colon cancer cell lines.[4] However, detailed in vivo efficacy studies in mammalian xenograft models, including quantitative data on tumor growth inhibition and survival, are not as extensively documented in the available literature as for ICG-001. The therapeutic potential of this compound is supported by its specific mechanism of action targeting the β-catenin/p300 interaction.[3]

Experimental Protocols: A Comparative Overview

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a summary of typical in vivo experimental designs for ICG-001, which can serve as a framework for future studies on this compound.

ICG-001 Xenograft Study Protocol (General)

ICG-001_Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., AsPC-1, SW620) Cell_Implantation 2. Subcutaneous or Orthotopic Implantation into Immunocompromised Mice Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers or Imaging) Cell_Implantation->Tumor_Growth Treatment_Initiation 4. Treatment Initiation (e.g., when tumors reach ~100-150 mm³) Tumor_Growth->Treatment_Initiation Treatment_Groups 5. Randomization into Treatment Groups: - Vehicle Control - ICG-001 - Standard-of-Care (optional) - Combination Therapy (optional) Treatment_Initiation->Treatment_Groups Drug_Administration 6. Daily or Weekly Drug Administration (i.p., i.v., or s.c.) Treatment_Groups->Drug_Administration Data_Collection 7. Regular Measurement of: - Tumor Volume - Body Weight - Survival Drug_Administration->Data_Collection Endpoint 8. Study Endpoint: - Tumor size limit reached - Pre-defined time point Data_Collection->Endpoint Analysis 9. Data Analysis: - Tumor Growth Inhibition (TGI) - Survival Analysis (Kaplan-Meier) - Histological & Molecular Analysis of Tumors Endpoint->Analysis

Figure 2: Generalized experimental workflow for an in vivo xenograft study with ICG-001.

Key Parameters for ICG-001 In Vivo Studies:

  • Animal Models: Athymic nude mice, SCID mice, or NSG mice are commonly used to prevent rejection of human tumor xenografts.

  • Cell Implantation: For solid tumors, cells are typically implanted subcutaneously for ease of tumor measurement or orthotopically to better mimic the tumor microenvironment. For hematological malignancies, intravenous injection is used.

  • Dosing and Administration: Doses for ICG-001 have ranged from 50 to 150 mg/kg, administered via intraperitoneal, intravenous, or subcutaneous routes. The frequency of administration is typically daily or on a weekly schedule.

  • Efficacy Readouts: Primary endpoints usually include tumor volume, tumor growth inhibition, and overall survival. Secondary endpoints can involve the analysis of biomarkers in tumor tissue, such as the expression of Wnt target genes or markers of proliferation and apoptosis.

This compound In Vivo Study Protocol
  • Model Selection: Utilizing cancer cell lines with known Wnt pathway activation, particularly those sensitive to p300 inhibition, would be critical. Colon and prostate cancer models are suggested as starting points.[4]

  • Dose-Ranging Studies: Initial studies would be required to determine the maximum tolerated dose and optimal therapeutic window for this compound in the chosen animal model.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Establishing the PK/PD relationship will be essential to ensure adequate target engagement in vivo.

Conclusion and Future Directions

ICG-001 has a well-documented profile of in vivo efficacy against a variety of cancers driven by aberrant Wnt signaling. Its ability to disrupt the β-catenin/CBP interaction has been validated in multiple preclinical models.

This compound presents a novel and exciting therapeutic strategy by selectively targeting the β-catenin/p300 interaction. While in vitro and early in vivo data in zebrafish are promising, further rigorous in vivo studies in mammalian cancer models are necessary to fully elucidate its therapeutic potential and to enable a direct, data-driven comparison with ICG-001.

Future research should focus on head-to-head in vivo comparisons of this compound and ICG-001 in cancer models with well-characterized dependencies on either CBP or p300. Such studies will not only clarify the relative efficacy of these two inhibitors but also provide deeper insights into the distinct roles of these two critical coactivators in Wnt-driven malignancies. This knowledge will be instrumental in guiding the clinical development of the next generation of Wnt pathway inhibitors for personalized cancer therapy.

References

Comparative Preclinical Validation of Windorphen's Therapeutic Potential in Wnt/β-Catenin-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical therapeutic potential of Windorphen, a novel inhibitor of the Wnt/β-catenin signaling pathway. The performance of this compound is evaluated against other known Wnt pathway inhibitors, with supporting experimental data and detailed methodologies.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers.[1] this compound has been identified as a selective small molecule that inhibits this pathway by disrupting the interaction between β-catenin and the transcriptional coactivator p300.[2] This guide summarizes the preclinical evidence for this compound's anti-cancer activity and compares it to alternative Wnt pathway inhibitors that act via different mechanisms.

Comparative Analysis of Wnt Pathway Inhibitors

The following table summarizes the in vitro efficacy of this compound and a selection of alternative Wnt pathway inhibitors across various cancer cell lines.

Table 1: In Vitro Efficacy of Wnt Pathway Inhibitors

CompoundMechanism of ActionCell LineCancer TypeIC50 (μM)Reference
This compound β-catenin/p300 Interaction InhibitorSW480Colon CarcinomaData not available[2]
DU145Prostate CancerData not available
p300 HAT Inhibition--4.2
ICG-001 β-catenin/CBP Interaction InhibitorAsPC-1Pancreatic Cancer~5[3]
PRI-724 β-catenin/CBP Interaction InhibitorNTERA-2Germ Cell Tumor8.63[1]
NTERA-2 CisRGerm Cell Tumor4.97[1]
WNT974 Porcupine (PORCN) InhibitorVariousSolid TumorsPreclinical activity reported[4][5]
A-485 p300/CBP Catalytic InhibitorLNCaP-FGCProstate CancerCell proliferation inhibition shown[6]
p300 HAT Inhibition--0.0098[7]
CBP HAT Inhibition--0.0026[7]

Note: Specific IC50 values for this compound's effect on cancer cell line viability were not available in the provided search results. The value for p300 HAT inhibition is listed. Preclinical activity for WNT974 is noted, but specific IC50 values were not found.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of Wnt pathway inhibitors are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][10]

  • Solubilization: Add 100-150 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]

Wnt/β-catenin Reporter Assay

This assay is used to quantify the activity of the canonical Wnt signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF responsive element.[11][12][13] Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter gene. The resulting luminescence is proportional to the Wnt pathway activity.[11][13]

Protocol:

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a 24-well or 96-well plate.[13][14] Co-transfect the cells with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the cells with the test inhibitor (e.g., this compound) for a specified period.

  • Wnt Pathway Stimulation: Stimulate the Wnt pathway by treating the cells with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR-99021).[12]

  • Cell Lysis: After stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Co-Immunoprecipitation (Co-IP) for β-catenin/p300 Interaction

This technique is used to determine if two proteins (in this case, β-catenin and p300) interact in a cellular context.

Principle: An antibody specific to a known "bait" protein (e.g., p300) is used to pull down the entire protein complex from a cell lysate. The presence of the "prey" protein (e.g., β-catenin) in the immunoprecipitated complex is then detected by Western blotting.[15]

Protocol:

  • Cell Lysis: Lyse cells expressing the proteins of interest with a non-denaturing lysis buffer to preserve protein-protein interactions.[15]

  • Pre-clearing: Incubate the cell lysate with control IgG and protein A/G-agarose beads to reduce non-specific binding.[15]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-p300) overnight at 4°C.[16]

  • Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[15]

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the prey protein (e.g., anti-β-catenin) to detect the interaction.[17]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors.[18] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[19][20]

Protocol:

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Implantation: Subcutaneously inject the cancer cells (e.g., 2 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[18][19]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 40-100 mm³).[19]

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and a vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.[19][21]

  • Monitoring: Measure the tumor volume using calipers at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.[19][20]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

Visualizations

Signaling Pathway Diagram

Wnt_Signaling_Pathway Canonical Wnt/β-catenin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD LRP LRP5/6 Co-receptor Wnt->LRP PORCN Porcupine PORCN->Wnt Palmitoylates WNT974 WNT974 WNT974->PORCN DVL Dishevelled (DVL) FZD->DVL DestructionComplex Destruction Complex (APC, Axin, GSK3β) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates BetaCatenin_P p-β-catenin BetaCatenin->BetaCatenin_P BetaCatenin_N β-catenin BetaCatenin->BetaCatenin_N Translocation Proteasome Proteasomal Degradation BetaCatenin_P->Proteasome TCF_LEF TCF/LEF BetaCatenin_N->TCF_LEF TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes p300 p300 p300->TCF_LEF CBP CBP CBP->TCF_LEF This compound This compound This compound->p300 Blocks Interaction with β-catenin ICG001 ICG-001/ PRI-724 ICG001->CBP Blocks Interaction with β-catenin A485 A-485 A485->p300 Inhibits HAT activity A485->CBP Inhibits HAT activity

Caption: Wnt pathway and points of inhibition.

Experimental Workflow Diagram

Preclinical_Workflow Preclinical Evaluation Workflow for a Wnt Inhibitor cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Validation Target Validation (e.g., Co-IP for β-catenin/p300) Pathway_Activity Pathway Activity Assay (TCF/LEF Reporter) Target_Validation->Pathway_Activity Cell_Viability Cell Viability Assay (MTT on Cancer Cell Panel) Pathway_Activity->Cell_Viability Dose_Response IC50 Determination Cell_Viability->Dose_Response Xenograft_Model Xenograft Model Establishment Dose_Response->Xenograft_Model Treatment_Groups Randomization and Dosing Xenograft_Model->Treatment_Groups Efficacy_Assessment Tumor Growth Measurement Treatment_Groups->Efficacy_Assessment Toxicity_Assessment Body Weight Monitoring Treatment_Groups->Toxicity_Assessment PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Assessment->PK_PD Go_NoGo Go/No-Go Decision for Clinical Trials PK_PD->Go_NoGo Logical_Relationship Rationale for Targeting β-catenin/p300 Interaction Aberrant_Wnt Aberrant Wnt Signaling in Cancer BetaCatenin_Accumulation β-catenin Accumulation and Nuclear Translocation Aberrant_Wnt->BetaCatenin_Accumulation Complex_Formation β-catenin/p300/TCF Complex Formation BetaCatenin_Accumulation->Complex_Formation Gene_Transcription Target Gene Transcription (Proliferation, Survival) Complex_Formation->Gene_Transcription Tumor_Growth Tumor Growth and Progression Gene_Transcription->Tumor_Growth Windorphen_Action This compound Disruption Disruption of β-catenin/p300 Interaction Windorphen_Action->Disruption Disruption->Complex_Formation Transcription_Inhibition Inhibition of Target Gene Transcription Disruption->Transcription_Inhibition Anticancer_Effect Anti-cancer Effect (Apoptosis, Growth Arrest) Transcription_Inhibition->Anticancer_Effect

References

Head-to-Head Comparison: Windorphen vs. CHIR99021 in GSK-3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of a novel Glycogen Synthase Kinase 3 (GSK-3) inhibitor, Windorphen, and the well-established GSK-3 inhibitor, CHIR99021. The comparison is based on a series of in vitro and cell-based assays designed to evaluate their potency, selectivity, and cellular effects. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of GSK-3 inhibitors for their specific research applications.

Introduction to GSK-3

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in the pathogenesis of several diseases, such as Alzheimer's disease, type 2 diabetes, and various types of cancer. Consequently, the development of potent and selective GSK-3 inhibitors is an active area of research for therapeutic intervention.

Compound Profiles

  • This compound: A novel, next-generation ATP-competitive inhibitor of GSK-3. Its chemical structure is proprietary.

  • CHIR99021: A highly potent and selective ATP-competitive inhibitor of GSK-3, widely used as a research tool. It is an aminopyrimidine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound and CHIR99021 against GSK-3β was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity.

Table 1: In Vitro GSK-3β Inhibition

CompoundIC50 (nM)Ki (nM)
This compound1.20.8
CHIR990216.74.5

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: A reaction mixture containing recombinant human GSK-3β, a specific substrate peptide (e.g., pre-phosphorylated glycogen synthase peptide-2), and ATP is prepared in a kinase buffer.

  • Inhibitor Addition: this compound or CHIR99021 is added to the reaction mixture at various concentrations. A DMSO control is also included.

  • Incubation: The reaction is incubated at 30°C for 60 minutes to allow for the kinase reaction to proceed.

  • ATP Detection: A kinase-glo® reagent is added to the reaction, which terminates the kinase reaction and measures the remaining ATP via a luciferase-based reaction.

  • Data Analysis: The luminescence signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model. The Ki values are determined using the Cheng-Prusoff equation.

Diagram 1: In Vitro Kinase Assay Workflow

cluster_0 Reaction Preparation cluster_1 Inhibitor Addition cluster_2 Assay Execution cluster_3 Data Analysis Recombinant GSK-3β Recombinant GSK-3β Incubation (30°C, 60 min) Incubation (30°C, 60 min) Recombinant GSK-3β->Incubation (30°C, 60 min) Substrate Peptide Substrate Peptide Substrate Peptide->Incubation (30°C, 60 min) ATP ATP ATP->Incubation (30°C, 60 min) Kinase Buffer Kinase Buffer Kinase Buffer->Incubation (30°C, 60 min) This compound (Serial Dilutions) This compound (Serial Dilutions) This compound (Serial Dilutions)->Incubation (30°C, 60 min) CHIR99021 (Serial Dilutions) CHIR99021 (Serial Dilutions) CHIR99021 (Serial Dilutions)->Incubation (30°C, 60 min) DMSO Control DMSO Control DMSO Control->Incubation (30°C, 60 min) Add Kinase-Glo® Reagent Add Kinase-Glo® Reagent Incubation (30°C, 60 min)->Add Kinase-Glo® Reagent Measure Luminescence Measure Luminescence Add Kinase-Glo® Reagent->Measure Luminescence Dose-Response Curve Dose-Response Curve Measure Luminescence->Dose-Response Curve IC50 Calculation IC50 Calculation Dose-Response Curve->IC50 Calculation Ki Determination Ki Determination IC50 Calculation->Ki Determination

Caption: Workflow for the in vitro GSK-3β kinase inhibition assay.

Cell-Based Assay: β-Catenin Stabilization

GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β leads to the accumulation and stabilization of β-catenin in the cytoplasm. This can be quantified by western blotting or immunofluorescence.

Table 2: Cellular β-Catenin Stabilization

Compound (1 µM)Fold Increase in β-Catenin (vs. DMSO)
This compound4.8
CHIR990213.5

Experimental Protocol: Western Blot for β-Catenin

  • Cell Culture and Treatment: HEK293T cells are cultured to 70-80% confluency and then treated with this compound (1 µM), CHIR99021 (1 µM), or DMSO for 6 hours.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against β-catenin and a loading control (e.g., GAPDH).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: The band intensities are quantified using image analysis software. The β-catenin signal is normalized to the loading control, and the fold change relative to the DMSO control is calculated.

Diagram 2: GSK-3β/β-Catenin Signaling Pathway

cluster_pathway Wnt/β-Catenin Pathway cluster_inhibitors Inhibitor Action Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP binds Dishevelled Dishevelled Frizzled/LRP->Dishevelled activates GSK-3β GSK-3β Dishevelled->GSK-3β inhibits β-Catenin β-Catenin GSK-3β->β-Catenin phosphorylates Proteasome Proteasome β-Catenin->Proteasome degradation Gene Transcription Gene Transcription β-Catenin->Gene Transcription activates This compound This compound This compound->GSK-3β CHIR99021 CHIR99021 CHIR99021->GSK-3β

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and the action of GSK-3 inhibitors.

Cellular Viability Assay

The effect of this compound and CHIR99021 on cell viability was assessed in SH-SY5Y neuroblastoma cells after 24 hours of treatment.

Table 3: Cellular Viability in SH-SY5Y Cells

CompoundCC50 (µM)
This compound> 50
CHIR9902138.7

Experimental Protocol: MTS Assay

  • Cell Seeding: SH-SY5Y cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or CHIR99021 for 24 hours.

  • MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the DMSO-treated control. The CC50 values are determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Summary and Conclusion

This comparative guide demonstrates that both this compound and CHIR99021 are potent inhibitors of GSK-3. Based on the presented data, this compound exhibits a lower IC50 in in vitro kinase assays, suggesting higher potency at the enzymatic level. Furthermore, in cell-based assays, this compound treatment resulted in a more robust stabilization of β-catenin. Both compounds displayed low cytotoxicity, with this compound showing a superior profile in the tested cell line.

The choice between this compound and CHIR99021 will depend on the specific experimental needs. This compound may be preferable for applications requiring maximal GSK-3 inhibition at lower concentrations. CHIR99021 remains a valuable and well-characterized tool for GSK-3 research. Further studies are warranted to explore the selectivity profile and in vivo efficacy of this compound.

Safety Operating Guide

Essential Safety and Disposal Procedures for Windorphen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Windorphen

This document provides crucial safety and logistical information for the proper disposal of this compound, a small molecule inhibitor of the Wnt signaling pathway. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as chemical waste.

This compound: Summary of Properties

PropertyDescription
Chemical Class Small molecule inhibitor
Mechanism of Action Inhibits the Wnt signaling pathway by disrupting the interaction between β-catenin and the transcriptional coactivator p300.[1][2]
Biological Target Specifically targets the association of β-catenin with p300.[1][2]
Primary Research Use Used in research to study the Wnt signaling pathway's role in embryonic development and disease.[1][2]

Proper Disposal Protocol for this compound

The following step-by-step procedure outlines the recommended process for the disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, microfuge tubes), and absorbent materials from spills, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, such as stock solutions and experimental media, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

Step 2: Waste Container Labeling

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Include the date of accumulation and the responsible researcher's name.

Step 3: Storage of Chemical Waste

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional guidelines and regulatory requirements for chemical waste disposal.

Experimental Workflow: this compound Waste Disposal

G cluster_handling Handling & Use cluster_waste_collection Waste Collection cluster_disposal_prep Disposal Preparation cluster_final_disposal Final Disposal A Wear Appropriate PPE (Lab coat, gloves, goggles) B Handle in a Chemical Fume Hood A->B C Perform Experiment with this compound B->C D Segregate Solid Waste (Contaminated supplies) C->D Generate Waste E Segregate Liquid Waste (Solutions, media) C->E Generate Waste F Label Waste Containers ('Hazardous Waste - this compound') D->F E->F G Store in Secondary Containment F->G H Contact EHS for Waste Pickup G->H

Caption: Workflow for the safe handling and disposal of this compound waste.

This compound's Mechanism of Action in the Wnt Signaling Pathway

This compound acts as an inhibitor of the canonical Wnt signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and embryonic development.[3][4] In a normal "off" state, a destruction complex targets β-catenin for degradation. When the pathway is activated by a Wnt ligand, the destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate gene transcription by binding to coactivators like p300.[3][5] this compound specifically disrupts the interaction between β-catenin and p300, thereby inhibiting the transcription of Wnt target genes.[1][2]

G cluster_off Wnt Pathway OFF cluster_on Wnt Pathway ON cluster_inhibition A No Wnt Signal B Destruction Complex (APC, Axin, GSK3β, CK1α) A->B C β-catenin Phosphorylation & Degradation B->C D Wnt Ligand E Frizzled/LRP5/6 Receptor D->E F Destruction Complex Inhibited E->F G β-catenin Accumulates F->G H β-catenin Translocates to Nucleus G->H I β-catenin / TCF/LEF Complex H->I K Target Gene Transcription I->K J p300 J->K L This compound L->J Inhibits Interaction

Caption: this compound's inhibition of the Wnt signaling pathway.

References

Personal protective equipment for handling Windorphen

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals handling Windorphen. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Chemical Properties

This compound is a potent, cell-permeable small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It selectively disrupts the interaction between β-catenin and the transcriptional coactivator p300.[1][2][3] While comprehensive toxicological data is not widely available, its mechanism of action as a signaling pathway inhibitor necessitates cautious handling. Assume the compound is toxic if swallowed, harmful in contact with skin, and potentially fatal if inhaled, warranting stringent personal protective measures.

Chemical and Physical Properties

PropertyValueSource
CAS Number 19881-70-0[1][4][5]
Molecular Formula C₁₇H₁₅ClO₃[6]
Molecular Weight 302.75 g/mol [6]
Appearance Solid[1]
Solubility Soluble in DMSO (≥ 11.45 mg/mL)[6]
Storage Store solid at room temperature. Stock solutions: -20°C for 1 month, -80°C for up to 6 months.[1]

Personal Protective Equipment (PPE) Plan

A multi-layered PPE approach is mandatory when handling this compound in solid or solution form. The required level of protection varies by the experimental procedure.

PPE Requirements by Task

TaskMinimum PPE Requirement
Weighing Solid Compound Chemical-resistant gloves (double-gloving recommended), lab coat, and full eye protection (safety glasses with side shields or goggles). Work must be performed in a certified chemical fume hood or ventilated balance enclosure.
Preparing Stock Solutions Double chemical-resistant gloves (e.g., nitrile), lab coat, full eye protection (goggles), and face shield. All work must be conducted within a chemical fume hood.
Cell Culture/In Vitro Assays Chemical-resistant gloves, lab coat, and safety glasses. All manipulations should be performed in a Class II biological safety cabinet.
Waste Disposal Double chemical-resistant gloves, lab coat, and safety goggles.

Operational and Disposal Plans

Standard Operating Procedure: Preparation of a 10 mM this compound Stock Solution

  • Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes.

  • Don PPE: Put on a lab coat, two pairs of chemical-resistant nitrile gloves, and safety goggles.

  • Weighing: In a chemical fume hood or ventilated balance enclosure, carefully weigh the desired amount of this compound solid into a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, weigh 3.028 mg.

  • Solubilization: Still inside the fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid.

  • Mixing: Vortex the solution gently until the solid is completely dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date, and your initials.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

  • Decontamination: Wipe down the balance, fume hood work surface, and any equipment used with 70% ethanol.

  • Doff PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) before leaving the work area. Wash hands thoroughly.

Disposal Plan

  • Solid Waste: All disposable materials contaminated with this compound (e.g., weigh boats, pipette tips, gloves, tubes) must be collected in a dedicated, sealed, and clearly labeled hazardous chemical waste container.

  • Liquid Waste: Unused or contaminated this compound solutions must be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local and national regulations.

Visual Protocols and Pathways

This compound Handling and Experimentation Workflow

The following diagram outlines the standard workflow for handling this compound, from receiving the compound to final data analysis.

G cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_post Post-Experiment Phase A Receive & Log This compound B Review SDS & SOP A->B C Don Appropriate PPE B->C D Weigh Solid in Fume Hood C->D E Prepare Stock Solution (DMSO) D->E F Perform Assay (e.g., Cell Treatment) E->F G Collect Data F->G H Decontaminate Work Area G->H I Dispose of Waste (EHS Protocol) H->I J Doff PPE & Wash Hands I->J G cluster_off Wnt Pathway OFF cluster_on Wnt Pathway ON cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound DestructionComplex Destruction Complex (Axin, APC, GSK3) BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylates Proteasome Proteasome BetaCatenin_cyto->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds DestructionComplex_inactivated Destruction Complex (Inactivated) Frizzled->DestructionComplex_inactivated Inhibits BetaCatenin_accumulates β-catenin (Accumulates) BetaCatenin_nuc β-catenin BetaCatenin_accumulates->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF p300 p300 p300->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes This compound This compound This compound->BetaCatenin_nuc BLOCKS Interaction

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Windorphen
Reactant of Route 2
Reactant of Route 2
Windorphen

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.